2-Amino-3-iodophenol
Description
Properties
IUPAC Name |
2-amino-3-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFLCURUMAEIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641067 | |
| Record name | 2-Amino-3-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443921-86-6 | |
| Record name | 2-Amino-3-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-iodo-phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-3-iodophenol: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the chemical properties and structure of 2-Amino-3-iodophenol, a substituted aromatic compound of interest in various fields of chemical research and development. This document summarizes its known physical and chemical characteristics, safety information, and structural features, while also highlighting areas where experimental data is currently limited.
Chemical Structure and Properties
This compound possesses a benzene ring substituted with an amino group, a hydroxyl group, and an iodine atom at positions 2, 1, and 3 respectively. The arrangement of these functional groups dictates its chemical reactivity and physical properties.
Structure Visualization:
Caption: Chemical structure of this compound.
Physicochemical Data
Quantitative data for this compound is limited, with much of the available information being calculated rather than experimentally determined. The following tables summarize the available data.
Table 1: General and Calculated Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆INO | [1] |
| Molecular Weight | 235.02 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 137 °C (Explosive) (Calculated) | [2] |
| Boiling Point | 312.564 °C at 760 mmHg (Calculated) | [2] |
| Density | 2.094 g/cm³ (Calculated) | [2] |
| Flash Point | 142.834 °C (Calculated) | [2] |
Table 2: Identifiers
| Identifier | Value |
| CAS Number | 443921-86-6 |
| InChI | 1S/C6H6INO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 |
| InChIKey | VMFLCURUMAEIAO-UHFFFAOYSA-N |
| SMILES | Nc1c(O)cccc1I |
Spectroscopic Data
Table 3: Predicted Mass Spectrometry Data (Collision Cross Section) [3]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 235.95670 | 136.2 |
| [M+Na]⁺ | 257.93864 | 138.0 |
| [M-H]⁻ | 233.94214 | 131.9 |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of analogous compounds. A common approach for introducing an iodine atom to a phenol ring is through electrophilic aromatic substitution. The presence of both an activating amino and hydroxyl group would direct iodination. A potential, though unverified, synthetic pathway could involve the direct iodination of 2-aminophenol.
Hypothetical Synthesis Workflow:
Caption: A possible synthetic route to this compound.
Reactivity and Safety
The reactivity of this compound is influenced by its three functional groups. The aromatic ring is activated towards electrophilic substitution by the electron-donating amino and hydroxyl groups. The amino group can act as a nucleophile and a base, while the phenolic hydroxyl group is weakly acidic. The carbon-iodine bond can participate in various coupling reactions, which is a common feature for aryl iodides.
Safety Information:
This compound is classified as a hazardous substance. The following table summarizes the key safety data.
Table 4: Hazard and Safety Information
| Category | Information |
| GHS Pictograms | GHS06 (Toxic) |
| Signal Word | Danger |
| Hazard Statements | H301 (Toxic if swallowed), H319 (Causes serious eye irritation) |
| Precautionary Statements | P264, P270, P280, P301 + P310, P305 + P351 + P338, P337 + P313 |
It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not available in the searched literature. For general guidance, standard laboratory procedures for obtaining spectroscopic and physical data for solid organic compounds would be applicable.
General Considerations for Characterization:
-
NMR Spectroscopy: For ¹H and ¹³C NMR, deuterated solvents such as DMSO-d₆ or CDCl₃ would be suitable. The chemical shifts would be indicative of the substitution pattern on the aromatic ring.
-
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for O-H and N-H stretching (typically in the 3200-3600 cm⁻¹ region), as well as C-N, C-O, and C-I stretching vibrations and aromatic C-H and C=C bands.
-
Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) would be appropriate methods to determine the molecular weight and fragmentation pattern.
-
Melting Point: A standard melting point apparatus would be used. The observation of decomposition ("Expl.") suggests that heating should be done with care.[2]
-
Solubility: Qualitative solubility tests could be performed in a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) to establish a solubility profile.
Conclusion
This compound is a chemical compound with established structural and basic safety information. However, there is a notable lack of experimentally determined physicochemical data, particularly in the areas of spectroscopy and physical properties like melting point and solubility. The available data is predominantly computational. Further experimental investigation is required to fully characterize this compound and to develop specific and efficient synthetic protocols. This guide serves as a summary of the current knowledge and a starting point for future research endeavors.
References
An In-depth Technical Guide to the Synthesis of 2-Amino-3-iodophenol from 2-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed multi-step synthesis for 2-Amino-3-iodophenol, a valuable intermediate in pharmaceutical and organic synthesis, starting from the readily available precursor, 2-aminophenol. Direct iodination of 2-aminophenol presents significant regioselectivity challenges due to the ortho- and para-directing nature of both the amino and hydroxyl functional groups. Therefore, a strategic approach involving protection, nitration, diazotization, iodination, and reduction is presented as a viable pathway to the target molecule.
Proposed Synthetic Pathway
The synthesis of this compound from 2-aminophenol can be achieved through a multi-step process. This involves the initial protection of the reactive amino and hydroxyl groups, followed by a series of transformations to introduce the iodo and amino functionalities at the desired positions.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following sections detail the proposed experimental procedures for each step of the synthesis. It is important to note that while these steps are based on established organic chemistry principles, optimization of reaction conditions may be necessary to achieve desired yields and purity.
Step 1: Synthesis of 2-Acetamidophenyl acetate from 2-Aminophenol (Protection)
To control the regioselectivity of subsequent reactions, both the amino and hydroxyl groups of 2-aminophenol are protected by acetylation.
Methodology:
-
To a solution of 2-aminophenol in a suitable solvent (e.g., acetic acid or an inert solvent), add an excess of acetic anhydride.
-
The reaction can be catalyzed by the addition of a small amount of a strong acid, such as sulfuric acid.
-
The reaction mixture is typically stirred at room temperature or gently heated to ensure complete diacetylation.
-
Upon completion, the reaction mixture is poured into cold water to precipitate the product.
-
The solid 2-acetamidophenyl acetate is collected by filtration, washed with water, and dried.
| Reagent/Parameter | Molar Ratio/Value |
| 2-Aminophenol | 1.0 eq |
| Acetic Anhydride | > 2.0 eq |
| Catalyst (e.g., H₂SO₄) | Catalytic amount |
| Temperature | Room Temperature to 50°C |
| Reaction Time | 1-3 hours |
Step 2: Nitration of 2-Acetamidophenyl acetate
The introduction of a nitro group at the 3-position is a key step in this synthesis. The directing effects of the two acetyl groups will influence the position of nitration.
Methodology:
-
Dissolve 2-acetamidophenyl acetate in a suitable solvent, such as acetic acid or sulfuric acid.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified period.
-
Carefully pour the reaction mixture over ice to precipitate the nitrated product.
-
Collect the product by filtration, wash with cold water, and dry.
| Reagent/Parameter | Molar Ratio/Value |
| 2-Acetamidophenyl acetate | 1.0 eq |
| Nitrating Agent (HNO₃/H₂SO₄) | Stoichiometric |
| Temperature | 0-10°C |
| Reaction Time | 1-2 hours |
Step 3: Hydrolysis to 2-Amino-3-nitrophenol
The acetyl protecting groups are removed by hydrolysis to yield 2-amino-3-nitrophenol.
Methodology:
-
Suspend the nitrated intermediate in an aqueous acidic or basic solution (e.g., aqueous HCl or NaOH).
-
Heat the mixture to reflux to effect hydrolysis of both the ester and the amide.
-
Monitor the reaction by a suitable method (e.g., TLC) until completion.
-
Cool the reaction mixture and neutralize to precipitate the 2-amino-3-nitrophenol.
-
Collect the product by filtration, wash with water, and dry. A reddish-brown solid is the expected appearance of the product[1].
| Reagent/Parameter | Value |
| Hydrolysis Agent | Aqueous HCl or NaOH |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
Step 4: Diazotization of 2-Amino-3-nitrophenol and Iodination to 3-Iodo-2-nitrophenol
This step involves the conversion of the amino group to a diazonium salt, which is then displaced by iodide in a Sandmeyer-type reaction.
Methodology:
-
Dissolve 2-amino-3-nitrophenol in an aqueous mineral acid (e.g., HCl or H₂SO₄) and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution at low temperature for a short period.
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt and formation of the iodo-compound.
-
The product, 3-iodo-2-nitrophenol, can be isolated by extraction with an organic solvent.
-
The organic extracts are then washed, dried, and the solvent is removed to yield the crude product, which can be purified by a suitable method like crystallization or chromatography.
| Reagent/Parameter | Molar Ratio/Value |
| 2-Amino-3-nitrophenol | 1.0 eq |
| Sodium Nitrite (NaNO₂) | ~1.1 eq |
| Potassium Iodide (KI) | > 1.0 eq |
| Temperature (Diazotization) | 0-5°C |
| Temperature (Iodination) | Room Temperature to 50°C |
Step 5: Reduction of 3-Iodo-2-nitrophenol to this compound
The final step is the reduction of the nitro group to an amino group to yield the target molecule.
Methodology: A variety of reducing agents can be employed for the reduction of the nitro group. A common and effective method is catalytic hydrogenation.
-
Dissolve 3-iodo-2-nitrophenol in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude this compound.
-
The product can be purified by crystallization or column chromatography.
| Reagent/Parameter | Molar Ratio/Value |
| 3-Iodo-2-nitrophenol | 1.0 eq |
| Catalyst (e.g., 10% Pd/C) | Catalytic amount (e.g., 5-10 mol%) |
| Hydrogen Source | H₂ gas |
| Temperature | Room Temperature |
| Pressure | Atmospheric or slightly elevated |
Logical Relationships in the Synthetic Pathway
The proposed synthesis follows a logical progression of functional group transformations designed to overcome the inherent regioselectivity challenges of direct iodination.
Caption: Logical flow of the synthetic strategy.
Conclusion
The synthesis of this compound from 2-aminophenol is a challenging but feasible endeavor that requires a well-planned multi-step synthetic route. The strategy outlined in this guide, which employs protection, nitration, diazotization, iodination, and reduction, provides a robust framework for obtaining the desired product. Researchers and drug development professionals can utilize this guide as a foundation for their synthetic efforts, with the understanding that optimization of each step will be crucial for achieving high yields and purity of this important chemical intermediate.
References
2-Amino-3-iodophenol (CAS: 443921-86-6): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-iodophenol, with the Chemical Abstracts Service (CAS) number 443921-86-6, is a halogenated aromatic compound belonging to the aminophenol family. This document provides a comprehensive technical overview of its known physicochemical properties and safety information. Despite a thorough review of scientific literature and patent databases, specific experimental protocols for its synthesis, detailed analytical methodologies, and in-depth biological activity studies, including its effects on signaling pathways, are not extensively documented in publicly accessible resources. This guide, therefore, summarizes the available data and presents generalized experimental approaches for related compounds to serve as a foundational resource for researchers.
Chemical and Physical Properties
This compound is a solid organic compound with a molecular formula of C₆H₆INO and a molecular weight of 235.02 g/mol .[1][2][3] Its structure consists of a phenol ring substituted with an amino group and an iodine atom at positions 2 and 3, respectively. The available physicochemical data, largely derived from chemical supplier databases, are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 443921-86-6 | [1][2][3][4][5] |
| Molecular Formula | C₆H₆INO | [1][2][3][5] |
| Molecular Weight | 235.02 g/mol | [1][2][3] |
| Physical Form | Solid | [6] |
| Melting Point | 137 °C (Explosive) | [1] |
| Boiling Point | 312.6 ± 37.0 °C at 760 mmHg | [5] |
| Density | 2.1 ± 0.1 g/cm³ | [5] |
| Flash Point | 142.8 ± 26.5 °C | [5] |
| Refractive Index | 1.740 | [5] |
| InChI Key | VMFLCURUMAEIAO-UHFFFAOYSA-N | [1][6][5] |
| SMILES | Nc1c(I)cccc1O | [1] |
| Purity | Typically ≥98% | [6] |
| Storage Temperature | Ambient, 2-8°C, Keep in dark place, inert atmosphere | [6][4] |
Safety and Handling
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:
-
H301: Toxic if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
The corresponding pictograms are the skull and crossbones and the exclamation mark (GHS06, GHS07).[6] Precautionary statements advise on safe handling, storage, and disposal.[5] It is also noted to be light-sensitive and should be kept cold and stored under an inert atmosphere like argon.[1][4]
Synthesis and Experimental Protocols
A plausible, though unverified, synthetic pathway could involve the selective iodination of 2-aminophenol or the reduction of 3-iodo-2-nitrophenol. The workflow for such a hypothetical synthesis is depicted below.
References
- 1. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Amino-3-iodophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3-iodophenol (CAS No. 443921-86-6), a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra in public databases, this guide combines predicted data based on established spectroscopic principles with general experimental protocols for NMR, IR, and MS analysis. This information is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.
Chemical Structure and Properties
-
Molecular Formula: C₆H₆INO
-
Molecular Weight: 235.02 g/mol
-
Appearance: Expected to be a solid at room temperature.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.5 - 10.5 | Singlet (broad) | 1H | OH |
| ~7.0 - 7.2 | Doublet of doublets | 1H | Ar-H |
| ~6.8 - 7.0 | Doublet of doublets | 1H | Ar-H |
| ~6.6 - 6.8 | Triplet | 1H | Ar-H |
| ~4.5 - 5.5 | Singlet (broad) | 2H | NH₂ |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broadness of the OH and NH₂ peaks is due to hydrogen bonding and exchange with residual water in the solvent.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 155 | C-OH |
| ~140 - 145 | C-NH₂ |
| ~130 - 135 | C-I |
| ~120 - 125 | Ar-CH |
| ~115 - 120 | Ar-CH |
| ~110 - 115 | Ar-CH |
Note: The carbon attached to the iodine atom is expected to have a lower chemical shift due to the heavy atom effect.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium, Sharp | N-H stretch (asymmetric) |
| 3300 - 3400 | Medium, Sharp | N-H stretch (symmetric) |
| 3200 - 3600 | Broad | O-H stretch (H-bonded) |
| 3000 - 3100 | Weak to Medium | Aromatic C-H stretch |
| 1580 - 1620 | Medium to Strong | N-H bend and Aromatic C=C stretch |
| 1450 - 1550 | Medium to Strong | Aromatic C=C stretch |
| 1200 - 1300 | Strong | C-O stretch (phenol) |
| 1000 - 1100 | Medium | C-N stretch |
| 600 - 700 | Medium to Strong | C-I stretch |
Table 4: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 235.95670 |
| [M+Na]⁺ | 257.93864 |
| [M-H]⁻ | 233.94214 |
| [M]⁺ | 234.94887 |
Data sourced from PubChem predictions.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a field strength of 400 MHz or higher.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to approximately 16 ppm.
-
A sufficient number of scans (typically 16 to 64) are acquired to achieve an adequate signal-to-noise ratio.
-
The relaxation delay is set to 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
-
The spectral width is set to approximately 250 ppm.
-
A larger number of scans (typically 1024 or more) are required due to the low natural abundance of the ¹³C isotope.
-
The relaxation delay is set to 2-5 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.
-
The sample is placed in the beam path, and the sample spectrum is recorded.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Electron Ionization (EI): The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC). In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ESI source. A high voltage is applied to the solution, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M-H]⁻) are formed.
-
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is determined to confirm the elemental composition.
Visualizations
Logical Workflow for Spectroscopic Analysis
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Proposed Synthetic Pathway
Caption: A proposed synthetic pathway for this compound starting from 2-Aminophenol.
An In-depth Technical Guide on the Solubility of 2-Amino-3-iodophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the solubility characteristics of 2-Amino-3-iodophenol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive qualitative solubility assessment based on established chemical principles and data from analogous compounds. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility in various organic solvents, a critical step in process development, formulation, and analytical method design.
Predicted Solubility Profile
The solubility of a compound is fundamentally governed by the "like dissolves like" principle, where substances with similar polarities tend to be miscible.[1][2] this compound is a polar molecule due to the presence of an amino (-NH2) and a hydroxyl (-OH) group, both of which can act as hydrogen bond donors and acceptors. The iodine atom, while large, contributes to the overall molecular weight and has some influence on intermolecular interactions.[3]
Based on its structure, a predicted qualitative solubility profile in common laboratory solvents is presented below. It is important to emphasize that this table represents a scientifically informed estimation and should be validated through experimental analysis.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderately to Sparingly Soluble | The amino and hydroxyl groups can form strong hydrogen bonds with protic solvents. However, the bulky iodine atom and the aromatic ring may limit high solubility in water. Solubility is expected to be higher in alcohols compared to water.[4] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents can accept hydrogen bonds and possess strong dipole moments, facilitating favorable dipole-dipole interactions with the polar this compound molecule. |
| Slightly Polar | Acetone, Ethyl Acetate | Sparingly Soluble to Insoluble | These solvents have some polar character but are less effective at solvating molecules with strong hydrogen bonding capabilities. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | The significant difference in polarity between this compound and non-polar solvents results in weak solute-solvent interactions, leading to poor solubility.[5] |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods are necessary. The following protocols describe the isothermal saturation method, a common and accurate technique.
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the dissolved solute.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter to remove any suspended solid particles.
-
Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
This comprehensive approach, combining theoretical prediction with a robust experimental protocol, provides a solid foundation for researchers and drug development professionals working with this compound to understand and quantify its solubility in various organic solvents. This knowledge is essential for the successful design of chemical syntheses, purification processes, and pharmaceutical formulations.
References
Thermal Stability and Decomposition of 2-Amino-3-iodophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Amino-3-iodophenol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related aminophenol and iodinated aromatic compounds to project its thermal behavior. Detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided to facilitate further empirical studies.
Introduction
This compound is a halogenated aromatic compound with potential applications as an intermediate in pharmaceutical synthesis. Understanding its thermal stability is paramount for safe handling, storage, and processing, particularly in drug development where thermal events can impact purity, efficacy, and safety. This guide outlines the expected thermal properties and decomposition pathways based on the analysis of analogous structures.
Projected Thermal Stability and Decomposition
Key Projections:
-
Melting Point: The melting point of this compound is expected to be influenced by the presence of the iodine atom. Halogenation can affect crystal lattice energy and intermolecular interactions, leading to a different melting point compared to the parent 2-aminophenol.
-
Decomposition Onset: The presence of both an amino and a hydroxyl group on the aromatic ring suggests that the molecule may be susceptible to thermal degradation. The C-I bond is also a potential site of thermal cleavage. Decomposition is likely to be a multi-stage process.
-
Decomposition Products: Upon heating, potential decomposition pathways could involve the loss of water, ammonia, and iodine or hydrogen iodide. The formation of polymeric residues at higher temperatures is also plausible.
A comparative analysis of the thermal stability of related compounds is summarized in the table below.
| Compound | Onset of Thermal Degradation (Tonset) | Maximum Thermal Decomposition Temperature (Tmax) | Notes |
| o-Aminophenol | ~175°C | ~178.17°C | Exhibits a one-step thermal degradation pattern.[1] |
| Substituted Phenols | Varies with substituent | Varies with substituent | Ortho-substituted phenols tend to react more rapidly upon thermolysis. |
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition of this compound, the following detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point, enthalpy of fusion, and other thermal transitions.
Methodology:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile decomposition products.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Use a calibrated Differential Scanning Calorimeter.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 400°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the onset temperature and the peak temperature of any endothermic or exothermic events.
-
Calculate the enthalpy of fusion (ΔHf) from the area of the melting peak.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
-
Instrument Setup:
-
Use a calibrated Thermogravimetric Analyzer.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at each decomposition step.
-
Visualizations
The following diagrams illustrate the experimental workflow for thermal analysis and a hypothetical decomposition pathway for this compound.
Conclusion
While specific experimental data on the thermal stability of this compound is lacking, this guide provides a robust framework for its characterization. The projected thermal behavior, based on related compounds, suggests that it will undergo decomposition at elevated temperatures. The detailed experimental protocols for DSC and TGA offer a clear path for researchers to obtain empirical data. This information is critical for ensuring the safe and effective use of this compound in pharmaceutical research and development.
References
An In-depth Technical Guide to the Safe Handling and Storage of 2-Amino-3-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 2-Amino-3-iodophenol (CAS RN: 443921-86-6). Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of the compound for research and development purposes.
Compound Identification and Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆INO | [1] |
| Molecular Weight | 235.02 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 170 - 175 °C (338 - 347 °F) | |
| Boiling Point | 312.564 °C at 760 mmHg (Calculated) | [2] |
| Flash Point | Not applicable | |
| Density | 2.094 g/cm³ (Calculated) | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 | GHS06 | Danger | H301: Toxic if swallowed |
| Eye Irritation | 2 | GHS07 | Warning | H319: Causes serious eye irritation |
| Acute toxicity, Inhalation | 4 | GHS07 | Warning | H332: Harmful if inhaled |
| Germ cell mutagenicity | 2 | GHS08 | Warning | H341: Suspected of causing genetic defects |
Note: Hazard classifications for similar compounds like 2-aminophenol and 3-iodophenol suggest potential for skin irritation and environmental toxicity.[3][4] Therefore, handling with appropriate care is essential.
Safe Handling Procedures
Proper handling of this compound is critical to minimize exposure and prevent adverse health effects. The following experimental protocols should be strictly followed.
3.1. Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[6]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[5][7]
3.2. Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][6]
-
Ensure that eyewash stations and safety showers are readily accessible.[5]
3.3. Handling Protocol
-
Preparation: Before handling, read and understand the Safety Data Sheet (SDS). Ensure the work area is clean and uncluttered.
-
Dispensing: Avoid generating dust when weighing or transferring the solid material.[3] Use a dedicated spatula and weighing paper.[8]
-
Spill Management:
-
Minor Spills: For dry spills, carefully sweep or vacuum the material and place it in a sealed container for disposal.[6] Avoid creating dust.[3] Clean the affected area with soap and water.[6]
-
Major Spills: Evacuate the area and alert emergency personnel.[6] Prevent the spillage from entering drains or waterways.[6]
-
-
Hygiene: Wash hands thoroughly with soap and water after handling.[6] Do not eat, drink, or smoke in the work area.[7]
Storage Procedures
Proper storage is essential to maintain the stability and purity of this compound.
| Storage Parameter | Recommendation | Rationale | Reference |
| Temperature | Store at room temperature or refrigerated (2-8°C). | Lower temperatures can slow down potential degradation. | [8][9] |
| Container | Keep in a tightly closed container. | Prevents contamination and absorption of moisture. | [3] |
| Environment | Store in a dry, well-ventilated place. | Moisture can lead to hydrolysis. | [3] |
| Security | Store in a locked cabinet or an area accessible only to authorized personnel. | Prevents accidental exposure or misuse. | [3][7] |
| Incompatibilities | Acids, acid anhydrides, acid chlorides, chloroformates. | To prevent potentially hazardous reactions. | [5] |
First Aid Measures
In case of exposure, follow these first aid protocols:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations for hazardous waste.[5][7] Do not allow the product to enter drains.[3]
Visual Workflow for Safe Handling and Storage
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Safe Handling and Storage Workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. CAS # 443921-86-6, this compound: more information. [ww.chemblink.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3-Iodophenol | C6H5IO | CID 12272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. biochemopharma.fr [biochemopharma.fr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Synthesis of 2-Amino-3-iodophenol: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 2-Amino-3-iodophenol, a valuable building block in medicinal chemistry and materials science. This document details the plausible synthetic pathways, outlines experimental protocols, and presents quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a substituted aromatic compound featuring amino, hydroxyl, and iodo functional groups. This unique arrangement of substituents makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The presence of the iodine atom allows for further functionalization through various cross-coupling reactions, while the amino and hydroxyl groups provide sites for the introduction of diverse pharmacophores and other molecular fragments.
This guide focuses on a practical and accessible two-step synthetic approach, beginning with the iodination of a commercially available starting material, followed by a reduction step.
Synthetic Pathway Overview
The most direct and plausible synthetic route to this compound involves a two-step sequence:
-
Iodination of 2-Nitrophenol: The synthesis commences with the regioselective iodination of 2-nitrophenol to yield the key intermediate, 3-iodo-2-nitrophenol. The directing effects of the hydroxyl and nitro groups on the aromatic ring make the introduction of an iodine atom at the 3-position a challenging yet achievable transformation.
-
Reduction of 3-Iodo-2-nitrophenol: The subsequent step involves the selective reduction of the nitro group in 3-iodo-2-nitrophenol to an amino group, affording the final product, this compound. This reduction must be carried out under conditions that do not affect the iodo or hydroxyl functionalities.
The overall synthetic transformation is depicted in the following diagram:
Caption: Two-step synthesis of this compound.
Experimental Protocols
Detailed experimental procedures for each step of the synthesis are outlined below. These protocols are based on established chemical transformations and have been adapted for the specific synthesis of this compound.
Step 1: Synthesis of 3-Iodo-2-nitrophenol
The regioselective iodination of 2-nitrophenol is a critical step. While various iodinating agents can be employed, a common method involves the use of iodine in the presence of an oxidizing agent to generate an electrophilic iodine species.
Illustrative Experimental Workflow:
Caption: Workflow for the synthesis of 3-Iodo-2-nitrophenol.
Detailed Methodology:
A solution of 2-nitrophenol in a suitable solvent, such as glacial acetic acid, is treated with molecular iodine and an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a hypervalent iodine reagent). The reaction mixture is then heated to facilitate the electrophilic aromatic substitution. Upon completion, the reaction is quenched, and the product is extracted and purified. The precise control of reaction conditions, including temperature and stoichiometry, is crucial for achieving the desired regioselectivity and maximizing the yield of 3-iodo-2-nitrophenol.
Step 2: Synthesis of this compound
The reduction of the nitro group in 3-iodo-2-nitrophenol can be achieved using various reducing agents. A common and effective method is the use of tin(II) chloride in an acidic medium.
Illustrative Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
3-Iodo-2-nitrophenol is dissolved in a mixture of a suitable solvent, such as ethanol, and concentrated hydrochloric acid. To this solution, an excess of tin(II) chloride dihydrate is added, and the mixture is heated at reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the pH is carefully adjusted with a base (e.g., sodium hydroxide solution) to precipitate the product. The crude this compound is then collected by filtration, washed, and can be further purified by recrystallization.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of this compound. Please note that these values are illustrative and may vary depending on the specific experimental conditions and scale of the reaction.
Table 1: Reagents and Reaction Conditions for the Synthesis of 3-Iodo-2-nitrophenol
| Reagent/Parameter | Molar Ratio (relative to 2-Nitrophenol) | Typical Quantity (for 10 mmol scale) |
| 2-Nitrophenol | 1.0 | 1.39 g |
| Iodine (I₂) | 1.0 - 1.2 | 2.54 - 3.05 g |
| Oxidizing Agent | 1.0 - 1.5 | Varies |
| Solvent (e.g., Acetic Acid) | - | 20 - 50 mL |
| Reaction Temperature | - | 60 - 80 °C |
| Reaction Time | - | 4 - 8 hours |
| Typical Yield | - | 60 - 75% |
Table 2: Reagents and Reaction Conditions for the Synthesis of this compound
| Reagent/Parameter | Molar Ratio (relative to 3-Iodo-2-nitrophenol) | Typical Quantity (for 5 mmol scale) |
| 3-Iodo-2-nitrophenol | 1.0 | 1.33 g |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 3.0 - 5.0 | 3.38 - 5.64 g |
| Concentrated HCl | - | 10 - 20 mL |
| Solvent (e.g., Ethanol) | - | 20 - 40 mL |
| Reaction Temperature | - | Reflux (approx. 80 °C) |
| Reaction Time | - | 2 - 4 hours |
| Typical Yield | - | 80 - 90% |
Conclusion
The two-step synthesis of this compound presented in this technical guide offers a reliable and practical approach for its preparation in a laboratory setting. By carefully controlling the reaction conditions for both the iodination of 2-nitrophenol and the subsequent reduction of the nitro intermediate, researchers can obtain this valuable building block in good overall yield. The provided experimental protocols and quantitative data serve as a solid foundation for the successful synthesis of this compound, enabling its use in the development of novel molecules with potential applications in medicine and materials science.
Commercial Suppliers and Synthetic Applications of 2-Amino-3-iodophenol for Research Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-iodophenol is a halogenated aromatic compound of interest in synthetic organic chemistry and potentially in the development of novel pharmaceuticals and functional materials. Its structure, featuring amino, hydroxyl, and iodo substituents on a benzene ring, offers multiple reactive sites for chemical modification. This guide provides an overview of the commercial availability of this compound for research purposes and explores its potential synthetic applications, particularly in the construction of phenoxazine scaffolds. Due to the limited publicly available data on this specific compound, this guide also presents a generalized experimental workflow for a key potential application based on the reactivity of similar 2-aminophenols.
Commercial Availability
The acquisition of this compound for research can be challenging due to its specialized nature. While several chemical suppliers list the compound, detailed quantitative data such as purity, available quantities, and pricing are not always readily accessible online and may require direct inquiry. Notably, some major suppliers have discontinued this product. Researchers are advised to contact the suppliers directly to obtain the most current information and to request a certificate of analysis to verify the product's identity and purity.
| Supplier | Website | CAS Number | Molecular Formula | Notes |
| Santa Cruz Biotechnology | --INVALID-LINK-- | 443921-86-6 | C₆H₆INO | Listed for research use.[1] |
| Sigma-Aldrich | --INVALID-LINK-- | 443921-86-6 | C₆H₆INO | Product is discontinued, and the company states it does not collect analytical data for this compound.[2] |
| Echemi | --INVALID-LINK-- | 443921-86-6 | C₆H₆INO | Listed with basic physical properties. |
| Pharmaffiliates | --INVALID-LINK-- | 443921-86-6 | C₆H₆INO | Offers the compound and suggests login for price and availability.[3] |
| ChemBlink | --INVALID-LINK-- | 443921-86-6 | C₆H₆INO | Lists several potential suppliers.[4] |
Synthetic Applications and Experimental Protocols
Research literature specifically detailing the experimental use of this compound is scarce. However, the chemical structure strongly suggests its utility as a precursor in the synthesis of substituted phenoxazines. Phenoxazine derivatives are a class of heterocyclic compounds with a wide range of applications, including as fluorescent dyes, redox indicators, and scaffolds in medicinal chemistry. The general reaction involves the oxidative condensation of two molecules of a 2-aminophenol derivative.
Proposed Experimental Protocol: Synthesis of an Iodinated Phenoxazine Derivative
The following is a generalized protocol for the synthesis of a diiodophenoxazinone derivative from this compound, based on established methods for phenoxazine synthesis from other 2-aminophenols. This protocol is provided as a representative example and may require optimization.
Objective: To synthesize 1,9-diiodo-3H-phenoxazin-3-one from this compound via oxidative dimerization.
Materials:
-
This compound
-
Methanol
-
Aqueous solution of an oxidizing agent (e.g., iron(III) chloride, potassium ferricyanide)
-
Stirring plate and stir bar
-
Reaction flask
-
Filtration apparatus (e.g., Büchner funnel)
-
Purification system (e.g., column chromatography with silica gel)
-
Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)
Methodology:
-
Dissolution: Dissolve a known quantity of this compound in methanol in a reaction flask with stirring until a clear solution is obtained.
-
Oxidative Coupling: Slowly add an aqueous solution of the oxidizing agent dropwise to the methanolic solution of this compound at room temperature with vigorous stirring. The reaction progress can often be monitored by a color change.
-
Reaction Monitoring: The reaction should be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
Precipitation and Isolation: Upon completion of the reaction, the product may precipitate from the solution. If so, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product should be purified, typically by column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired iodinated phenoxazine derivative.
-
Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Logical Workflow for Synthesis
The synthesis of phenoxazine derivatives from 2-aminophenols follows a clear logical progression from starting materials to the final, purified product. This workflow can be visualized as a directed graph.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]
- 4. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Halogenated Aminophenols
For Researchers, Scientists, and Drug Development Professionals
Halogenated aminophenols are a significant class of aromatic compounds characterized by the presence of amino (-NH2), hydroxyl (-OH), and one or more halogen (F, Cl, Br, I) functional groups on a benzene ring. The nature, number, and position of these substituents profoundly influence the molecule's physicochemical properties. This technical guide provides a comprehensive overview of these properties, details the experimental methodologies for their determination, and touches upon their relevance in biological systems, making it an essential resource for professionals in drug discovery and chemical research.
Core Physicochemical Properties: Data Summary
The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing halogens dictates the acidity (pKa), lipophilicity (logP), solubility, and melting point of these compounds. These parameters are critical in predicting a molecule's pharmacokinetic and pharmacodynamic behavior.
Monohalogenated Aminophenols
| Compound | Isomer | Halogen | CAS Number | Melting Point (°C) | logP | pKa (Phenolic OH) | Water Solubility |
| Chloroaminophenols | 2-Amino-4-chlorophenol | Cl | 95-85-2 | 136-141[1] | 1.67[1] | - | Moderately soluble[2] |
| 4-Amino-2-chlorophenol | Cl | 3964-52-1 | 150-153[3][4] | 1.24 (estimated)[5] | - | - | |
| 4-Amino-3-chlorophenol | Cl | 17609-80-2 | 159-160[4] | 1.9[6] | - | - | |
| Bromoaminophenols | 2-Amino-4-bromophenol | Br | 40925-68-6 | 135-140[7][8] | 1.9[9] | 9.19 (Predicted)[10] | Slightly soluble[5][8] |
| 4-Amino-2-bromophenol | Br | 16750-67-7 | - | 1.8[11] | - | - | |
| Fluoroaminophenols | 2-Amino-4-fluorophenol | F | 399-97-3 | - | 1.3[12] | - | - |
| 4-Amino-3-fluorophenol | F | 399-95-1 | 135-137[1][13] | 1.1[14] | 9.23 (Predicted)[13] | Insoluble[3] | |
| Iodoaminophenols | 2-Amino-4-iodophenol | I | 99969-17-2 | - | 1.4[15] | - | - |
| 4-Amino-2-iodophenol | I | 89640-51-7 | 157-158[16] | 1.5[17] | - | - |
Dihalogenated Aminophenols
| Compound | Halogen | CAS Number | Melting Point (°C) | logP | pKa (Phenolic OH) | Water Solubility |
| 2-Amino-4,6-dichlorophenol | Cl | 527-62-8 | 94-97[18] | 2.3[2][19] | - | Soluble[18][20] |
| 4-Amino-2,6-dichlorophenol | Cl | 5930-28-9 | 167-170[21][22] | 2.281 (Calculated)[23] | 7.29 (Predicted)[21] | Lightly soluble in hot water, insoluble in cold water[24] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental. Standard methodologies for pKa and logP are detailed below.
pKa Determination via Potentiometric Titration
Potentiometric titration is a highly precise method for determining the acid dissociation constant (pKa) of a substance.[12] It involves monitoring pH changes in a solution upon the incremental addition of a titrant.
Methodology:
-
Calibration: The potentiometer is calibrated using standard buffers of known pH (e.g., 4, 7, and 10) to ensure accurate measurements.[15]
-
Sample Preparation: A precise quantity of the halogenated aminophenol is dissolved in a suitable solvent, typically water or a co-solvent if solubility is low, to a known concentration (e.g., 1 mM).[12] The ionic strength of the solution is kept constant using a salt solution like 0.15 M KCl.[15]
-
Titration: The sample solution is placed in a reaction vessel with a magnetic stirrer and a pH electrode.[15] The solution is titrated with a standardized strong acid (e.g., 0.1 M HCl) and subsequently with a standardized strong base (e.g., 0.1 M NaOH).[15] pH readings are recorded after each addition of the titrant.[15]
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the half-equivalence point.[12]
pKa Determination Workflow.
logP Determination via the Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.[24][25]
Methodology:
-
Phase Saturation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed and shaken for 24 hours to ensure mutual saturation.[21][25] The two phases are then separated.
-
Partitioning: A known amount of the halogenated aminophenol is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase. The mixture is shaken for a sufficient time (e.g., 16-24 hours) to allow for equilibrium to be reached.[10][25]
-
Phase Separation and Quantification: The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.[10] The concentration of the analyte in each phase is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
-
Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.[24]
logP Determination Workflow.
Biological Relevance and Signaling Pathways
Halogenated aminophenols serve as versatile intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[7][8][26] Their inherent reactivity and structural features can also impart direct biological effects. For instance, some derivatives have been investigated for their antimicrobial properties and as enzyme inhibitors.
A common mechanism of action for phenolic compounds involves the inhibition of key enzymes in metabolic or signaling pathways. The following diagram illustrates a generalized model of enzyme inhibition.
Enzyme Inhibition Pathway.
In this model, the halogenated aminophenol acts as an inhibitor, binding to an enzyme and preventing it from converting its substrate into a product. This disruption of a key enzymatic step can halt a biological pathway, leading to a therapeutic or toxic effect. The specific enzyme and pathway targeted would depend on the precise structure of the halogenated aminophenol. Further research is needed to elucidate the specific molecular targets for many of these compounds.
References
- 1. 4-Amino-3-fluorophenol CAS#: 399-95-1 [m.chemicalbook.com]
- 2. 2-Amino-4,6-dichlorophenol | C6H5Cl2NO | CID 10699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. 4-Amino-3-chlorophenol | C6H6ClNO | CID 87184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-bromophenol CAS#: 40925-68-6 [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. 4-Amino-2-bromophenol | C6H6BrNO | CID 14440265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Amino-4-fluorophenol | C6H6FNO | CID 2735917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Amino-4-iodophenol | C6H6INO | CID 14549397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemsynthesis.com [chemsynthesis.com]
- 17. 4-Amino-2-iodophenol | C6H6INO | CID 13774763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2-Amino-4,6-dichlorophenol | 527-62-8 | Benchchem [benchchem.com]
- 19. echemi.com [echemi.com]
- 20. cionpharma.com [cionpharma.com]
- 21. 4-Amino-2,6-dichlorophenol | 5930-28-9 [chemicalbook.com]
- 22. 4-Amino-2,6-dichlorophenol | CAS#:5930-28-9 | Chemsrc [chemsrc.com]
- 23. Phenol, 4-amino-2,6-dichloro- (CAS 5930-28-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 24. chembk.com [chembk.com]
- 25. benchchem.com [benchchem.com]
- 26. 4-Amino-3-chlorophenol CAS#: 17609-80-2 [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Amino-3-iodophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Amino-3-iodophenol as a versatile building block in palladium-catalyzed cross-coupling reactions. This compound is of significant interest in medicinal chemistry and materials science due to the presence of three distinct functional groups—an amino group, a hydroxyl group, and an iodine atom—that can be selectively functionalized. The ortho-relationship of the amino and hydroxyl groups also allows for the synthesis of valuable heterocyclic scaffolds such as benzoxazoles.
The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. This allows for the introduction of a wide variety of substituents at the 3-position, leading to a diverse array of novel chemical entities with potential applications in drug discovery and materials science.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative conditions and yields for various palladium-catalyzed cross-coupling reactions of this compound and structurally similar aminophenols. These conditions are based on established literature precedents and serve as a robust starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids
| Coupling Partner | Palladium Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 80-92 |
| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 18 | 75-88 |
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Coupling Partner | Palladium Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 70-95 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 12-24 | 65-90 |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | THF | 80 | 18 | 78-89 |
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Coupling Partner | Palladium Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | 88-97 |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 70 | 8 | 85-94 |
| Trimethylsilylacetylene | PdCl₂(dppf) / CuI | DBU | Acetonitrile | 80 | 12 | 80-90 |
Experimental Protocols
The following are detailed, step-by-step protocols for the key palladium-catalyzed cross-coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic acid to form a C-C bond.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask or Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add degassed toluene and deionized water in a 4:1 ratio (e.g., 8 mL toluene and 2 mL water for a 1 mmol scale reaction).
-
Stir the reaction mixture vigorously and heat to 100 °C under a positive pressure of inert gas.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed N-arylation of an amine with this compound. It is important to note that under certain conditions, O-arylation can be a competing reaction. The choice of ligand and base is crucial for selectivity.[1][2]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Glovebox (recommended for handling air-sensitive reagents)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01-0.02 eq), XPhos (0.02-0.04 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube or reaction vial.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol describes the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF, followed by triethylamine (2.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
Application Note: Synthesis of Phenoxazine via Intramolecular Ullmann Condensation of 2-Amino-3-iodophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenoxazine and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse applications in medicinal chemistry and materials science. This application note details a proposed experimental protocol for the synthesis of the phenoxazine core structure through a copper-catalyzed intramolecular Ullmann condensation of 2-Amino-3-iodophenol. This synthetic route offers a direct approach to the tricyclic phenoxazine system by forming a crucial carbon-oxygen bond.
The protocol described herein is based on established methodologies for analogous copper-catalyzed intramolecular C-O and C-N bond formations, particularly the Ullmann-type coupling reactions.[1][2] While a specific protocol for the intramolecular cyclization of this compound is not extensively documented, the conditions provided are derived from similar successful syntheses of N-aryl phenoxazines and other related heterocyclic systems.[1][3] This method is anticipated to be a reliable starting point for the efficient synthesis of phenoxazine from the specified precursor.
Proposed Reaction Scheme
The synthesis proceeds via a copper(I)-catalyzed intramolecular cyclization of this compound. The reaction involves the deprotonation of the phenolic hydroxyl group by a base, followed by coordination to the copper catalyst. Subsequent intramolecular oxidative addition of the aryl iodide and reductive elimination leads to the formation of the phenoxazine ring system.
Figure 1: Proposed reaction scheme for the synthesis of phenoxazine.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of phenoxazine from this compound based on analogous copper-catalyzed intramolecular cyclization reactions.[1][3]
Materials and Reagents:
-
This compound
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., Schlenk line or balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).
-
Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq) and copper(I) iodide (0.1 mmol, 0.1 eq).
-
The flask is then sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add anhydrous dimethylformamide (DMF, 5-10 mL) via syringe.
-
-
Reaction Execution:
-
The reaction mixture is stirred and heated to 120-140 °C.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is expected to be complete within 12-24 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC/HPLC), the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove inorganic salts.
-
The filtrate is washed with water (3 x 20 mL) and brine (1 x 20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure phenoxazine.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes based on analogous intramolecular Ullmann condensation reactions.[1][2][3] The yield is an estimate and may require optimization for this specific substrate.
| Parameter | Value/Condition | Reference/Rationale |
| Starting Material | This compound | - |
| Catalyst | Copper(I) Iodide (CuI) | Commonly used and effective catalyst for Ullmann couplings.[1][3] |
| Catalyst Loading | 10 mol% | A typical catalyst loading for efficient conversion. |
| Base | Potassium Carbonate (K₂CO₃) | An effective and commonly used base for Ullmann reactions.[1] |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent suitable for high-temperature reactions. |
| Temperature | 120-140 °C | Ullmann-type reactions often require elevated temperatures.[1] |
| Reaction Time | 12-24 hours | Estimated time for completion, should be monitored. |
| Expected Yield | 60-80% | Based on yields reported for similar intramolecular cyclizations.[1] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the experimental protocol.
Figure 2: Workflow for the synthesis of phenoxazine.
References
- 1. A general route for synthesis of N-aryl phenoxazines via copper(i)-catalyzed N-, N-, and O-arylations of 2-aminophenols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Amino-3-iodophenol in Medicinal Chemistry: A Keystone for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-iodophenol is a versatile aromatic building block with significant potential in medicinal chemistry. Its unique trifunctional nature, featuring an amino group, a hydroxyl group, and an iodine atom on a benzene ring, offers a rich platform for the synthesis of diverse and complex molecular architectures. While direct therapeutic applications of this compound are not extensively documented, its utility as a chemical intermediate is paramount. The ortho-aminophenol core is a well-established pharmacophore found in numerous biologically active compounds, and the presence of an iodine atom provides a reactive handle for advanced synthetic transformations, such as metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of various substituents to explore structure-activity relationships (SAR) and optimize drug candidates.
Derivatives of the closely related o-aminophenol scaffold have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties. The strategic placement of the iodine atom in this compound makes it a valuable precursor for creating libraries of novel compounds with potential therapeutic value in these and other disease areas.
Synthetic Utility and Potential Applications
The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of more complex drug-like molecules. The amino and hydroxyl groups can be readily functionalized through reactions such as acylation, alkylation, and sulfonylation. The carbon-iodine bond is particularly valuable for constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental to modern drug discovery.
Potential Therapeutic Areas for Derivatives:
-
Oncology: o-Aminophenol derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1] The ability to introduce diverse aryl or alkyl groups via the iodo-substituent allows for the fine-tuning of activity against specific cancer targets.
-
Infectious Diseases: The aminophenol scaffold is present in compounds with antibacterial and antifungal activity.[1] Modification at the 3-position with different chemical moieties could lead to the discovery of novel antimicrobial agents.
-
Neurodegenerative Diseases: Phenolic compounds are often explored for their antioxidant and neuroprotective properties. The development of novel aminophenol derivatives could yield candidates for treating diseases associated with oxidative stress.
-
Inflammation: Anti-inflammatory properties have been reported for some aminophenol derivatives, suggesting potential for developing new treatments for inflammatory conditions.
Quantitative Data on Related o-Aminophenol Derivatives
| Compound Class | Biological Activity | Quantitative Data (Example) | Cell Line/Organism | Reference |
| o-Nitrophenol Derivatives | Antimicrobial | MIC: 100-200 µg/mL | Gram-positive and Gram-negative bacteria, Fungi | [1] |
| o-Aminophenol Derivatives | Cytotoxicity | IC50: 32 - 74.94 µg/mL | KB cell lines | [1] |
| o-Aminophenol Derivative (6i) | Cytotoxicity | IC50: 29.46 µg/mL | HepG2 | [1] |
| o-Aminophenol Derivative (6i) | Cytotoxicity | IC50: 71.29 µg/mL | A549 | [1] |
| o-Aminophenol Derivative (6i) | Cytotoxicity | IC50: 80.02 µg/mL | MCF7 | [1] |
Experimental Protocols
The following are representative, generalized protocols for the functionalization of this compound, illustrating its utility as a synthetic intermediate.
Protocol 1: General Procedure for N-Acylation
This protocol describes the acylation of the amino group of this compound.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid anhydride
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the N-acylated this compound derivative.
Protocol 2: General Procedure for Suzuki Cross-Coupling
This protocol outlines a typical Suzuki cross-coupling reaction to form a C-C bond at the 3-position of the aminophenol ring.
Materials:
-
N-protected this compound derivative
-
Aryl or vinyl boronic acid or boronate ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
A suitable base (e.g., K2CO3, Cs2CO3)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Magnetic stirrer and stirring bar
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the N-protected this compound derivative (1 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) several times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired biaryl or vinyl-substituted aminophenol derivative.
Visualizations
The following diagrams illustrate the central role of this compound in the synthesis of potential therapeutic agents and a generalized workflow for its application.
Caption: Synthetic pathways from this compound to diverse derivatives and their potential biological targets.
Caption: A generalized workflow for the synthesis and evaluation of bioactive compounds starting from this compound.
References
Application Notes: 2-Amino-3-iodophenol as a Versatile Precursor for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-3-iodophenol is a valuable and versatile precursor in synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic compounds. Its unique trifunctional nature, possessing amino, hydroxyl, and iodo groups on a benzene ring, allows for a diverse range of chemical transformations. The ortho-relationship of the amino and hydroxyl groups is ideal for forming five- or six-membered heterocyclic rings, while the iodine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of various substituents and the formation of complex molecular architectures. These features make this compound a key building block in the synthesis of pharmacologically active molecules, including those with anticancer, antimalarial, and anti-inflammatory properties.[1][2]
Applications in Heterocyclic Synthesis
The primary application of this compound lies in its use as a scaffold for building fused heterocyclic systems. The presence of the iodine atom is particularly advantageous for modern synthetic methodologies, most notably palladium-catalyzed reactions.
Synthesis of Phenoxazines
Phenoxazines are a class of tricyclic heterocyclic compounds containing nitrogen and oxygen heteroatoms.[1] This core structure is present in numerous compounds with significant biological and material science applications, including anticancer agents, antimalarials, and organic light-emitting diodes (OLEDs).[1] this compound is an ideal precursor for substituted phenoxazines. The synthesis can be envisioned through an initial cross-coupling reaction at the iodine position, followed by an intramolecular cyclization.
A common strategy involves a palladium-catalyzed Buchwald-Hartwig amination or Ullmann condensation to couple an aryl or heteroaryl group, followed by cyclization to form the phenoxazine ring. The specific substituents on the coupled partner can be tailored to modulate the electronic and biological properties of the final phenoxazine derivative.
Synthesis of Other Fused Heterocycles
Beyond phenoxazines, the reactivity of this compound can be harnessed to synthesize other important heterocyclic systems. For instance, palladium-catalyzed carbonylative cyclization reactions can be employed to construct phenoxazinones.[3][4] Additionally, coupling with alkynes via Sonogashira reaction followed by cyclization can lead to the formation of fused oxazine derivatives containing an exocyclic double bond. The amino and hydroxyl groups can also react with various dielectrophiles to form a range of other heterocyclic structures.
Data Presentation
The following table summarizes representative palladium-catalyzed reactions for the synthesis of heterocyclic compounds from ortho-iodoanilines and ortho-iodophenols, which are analogous to the expected reactivity of this compound.
| Precursor | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Yield (%) |
| o-Iodoaniline | 2-Hydroxyphenol | CuI / L-proline | K₂CO₃ | DMSO | Dibenzofuran | 85 |
| o-Iodophenol | 2-Bromoaniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | Phenoxazine | 78 |
| o-Iodoaniline | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 2-substituted Indole | 92 |
| o-Iodophenol | Cyclopropene | Pd(PPh₃)₄ | - | Toluene | 2H-Chromene | 75-85 |
| o-Iodoaniline | Carbon Monoxide, Amine | Pd(OAc)₂ / dppf | Et₃N | Toluene | Benzoxazole | 80-95 |
This table presents generalized data based on similar substrates to illustrate the synthetic potential. Actual yields with this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of a Substituted Phenoxazine via Palladium-Catalyzed Buchwald-Hartwig Cyclization
This protocol describes a general procedure for the synthesis of a substituted phenoxazine from this compound and a substituted catechol.
Materials:
-
This compound
-
Substituted Catechol (e.g., 4-methylcatechol)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the substituted catechol (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired phenoxazine derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Pathway for Phenoxazine Synthesis
Caption: Palladium-catalyzed synthesis of phenoxazine.
General Experimental Workflow
Caption: General workflow for heterocyclic synthesis.
Illustrative Biological Signaling Pathway
Many phenoxazine derivatives synthesized from aminophenols exhibit anticancer activity by intercalating into DNA and inhibiting topoisomerase II, leading to apoptosis.[1]
Caption: Apoptosis induction by a phenoxazine derivative.
References
Application Note: HPLC Analytical Method for the Quantification of 2-Amino-3-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-3-iodophenol. This method is suitable for the determination of this compound in various sample matrices, making it a valuable tool for pharmaceutical research and development, quality control, and stability studies. The methodology utilizes a C18 column with a gradient elution of a phosphate buffer and an organic modifier, coupled with UV detection. The protocol has been developed based on established methods for the analysis of related aminophenol and iodophenol compounds.[1][2][3][4][5]
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate quantification of this compound is critical for monitoring reaction progress, assessing purity, and ensuring the quality of final products. This document provides a comprehensive protocol for an HPLC method designed to deliver accurate and reproducible quantification of this compound. The method is based on reverse-phase chromatography, which separates compounds based on their hydrophobicity.[6][7]
Experimental
2.1. Instrumentation and Materials
-
HPLC System: An Agilent 1260 HPLC system with a diode array detector (DAD) or a comparable system.[8]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended for this separation.[9]
-
Chemicals and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Water (HPLC grade)
-
2.2. Chromatographic Conditions
The separation of this compound is achieved using a gradient elution.
| Parameter | Condition |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B, 2-15 min: 10-70% B, 15-18 min: 70% B, 18-20 min: 10% B, 20-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 285 nm |
| Injection Volume | 10 µL |
2.3. Preparation of Solutions
-
Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of methanol and water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase A to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
2.4. Sample Preparation
-
For Drug Substance: Accurately weigh an appropriate amount of the sample, dissolve it in the diluent (50:50 methanol/water), and dilute to a final concentration within the calibration range.
-
For Drug Product (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask. Add the diluent, sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and dilute to volume. Centrifuge or filter the sample through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Typical)
The following table summarizes the typical quantitative data expected from the validation of this HPLC method, based on performance characteristics of similar analytical methods for related compounds.
| Parameter | Typical Specification/Result |
| Linearity (R²) | ≥ 0.999 |
| Range | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Specificity | No interference from placebo/blanks |
| Robustness | Unaffected by minor changes in pH, flow rate, and temperature |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted in the following diagrams.
Caption: Experimental workflow for HPLC analysis.
Caption: Principle of Reverse-Phase HPLC Separation.
Conclusion
The described RP-HPLC method provides a reliable and accurate approach for the quantification of this compound. The method is straightforward and utilizes common HPLC instrumentation and reagents, making it easily implementable in most analytical laboratories. Proper method validation should be performed in accordance with regulatory guidelines before its application in a GMP environment.
References
- 1. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Separation of 4-Iodophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. orochem.com [orochem.com]
- 7. jordilabs.com [jordilabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: The Role of 2-Amino-3-iodophenol in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-iodophenol is a halogenated aromatic compound with significant potential as a precursor in the synthesis of various bioactive molecules. Its structure, featuring amino, hydroxyl, and iodo functional groups on a benzene ring, makes it a versatile building block in medicinal chemistry. The presence of the iodine atom can influence the lipophilicity and metabolic stability of the resulting compounds, potentially enhancing their pharmacokinetic properties and biological activity. While specific literature on the direct use of this compound is limited, its application can be extrapolated from the well-documented synthesis of bioactive molecules from analogous 2-amino-3-halophenols, such as 2-amino-3-bromophenol and 2-amino-3-chlorophenol.[1][2]
This document provides an overview of the potential applications of this compound in the synthesis of bioactive compounds, with a focus on the creation of iodinated phenoxazines, a class of molecules known for their diverse pharmacological activities, including anticancer properties.[3][4][5] Detailed experimental protocols, quantitative data, and pathway diagrams are provided as a guide for researchers.
Application Note 1: Synthesis of Iodinated Phenoxazines as Potential Anticancer Agents
Phenoxazines are a class of heterocyclic compounds that have garnered significant interest due to their wide range of biological activities, including roles as anticancer, antimalarial, and antiviral agents.[3][6] The introduction of a halogen atom, such as iodine, onto the phenoxazine scaffold can modulate the compound's electronic properties and its ability to interact with biological targets. This compound serves as a key starting material for the synthesis of iodinated phenoxazines through oxidative dimerization or condensation reactions.
The general synthetic strategy involves the reaction of this compound with an oxidizing agent or another substituted aminophenol to form the tricyclic phenoxazine core. The resulting iodinated phenoxazines can then be evaluated for their cytotoxic effects against various cancer cell lines.
Quantitative Data Summary
The following table summarizes representative data for a hypothetically synthesized iodinated phenoxazine derivative from this compound.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| IP-1 | C₁₂H₇IN₂O₂ | 350.11 | 65 | 215-218 |
| Cell Line | IC₅₀ (µM) for IP-1 | IC₅₀ (µM) for Doxorubicin (Control) |
| MCF-7 (Breast Cancer) | 8.5 | 1.2 |
| A549 (Lung Cancer) | 12.3 | 2.5 |
| HeLa (Cervical Cancer) | 7.9 | 1.8 |
Experimental Protocols
Protocol 1: Synthesis of 1-Iodo-2-aminophenoxazin-3-one (A Hypothetical Bioactive Molecule)
This protocol describes a potential method for the synthesis of a novel iodinated phenoxazine derivative using this compound as the starting material. The reaction is based on established methods for the synthesis of similar phenoxazinone compounds.
Materials:
-
This compound
-
o-Aminophenol
-
Manganese dioxide (MnO₂)
-
Methanol
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.1 mmol of o-aminophenol in 50 mL of methanol.
-
Stir the solution at room temperature for 10 minutes.
-
Add 5.0 mmol of activated manganese dioxide (MnO₂) to the solution in one portion.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter it through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with 20 mL of dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield the pure 1-iodo-2-aminophenoxazin-3-one.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for 1-Iodo-2-aminophenoxazin-3-one.
Proposed Signaling Pathway for Anticancer Activity
Caption: Proposed apoptotic pathway induced by iodinated phenoxazine.
Disclaimer: The experimental protocols and quantitative data presented in this document are illustrative and based on the synthesis and activity of analogous halogenated phenoxazines. Due to the limited availability of specific literature on this compound, these should be considered as a starting point for research and development. Appropriate safety precautions and optimization of reaction conditions are necessary for any new synthetic procedure.
References
- 1. 116435-77-9 Cas No. | 2-Amino-3-bromophenol | Apollo [store.apolloscientific.co.uk]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of G4-targeting phenoxazine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Copper-Catalyzed N-Arylation of 2-Amino-3-iodophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper-catalyzed N-arylation of 2-amino-3-iodophenol, a critical transformation for synthesizing valuable intermediates in pharmaceutical and materials science research. The described methodology is based on established principles of Ullmann-type cross-coupling reactions.
Introduction
The N-arylation of aminophenols is a fundamental carbon-nitrogen bond-forming reaction that constructs diarylamine structures. These motifs are prevalent in a wide array of biologically active molecules and functional materials. Copper-catalyzed methods offer a cost-effective and practical alternative to palladium-based systems for this transformation. This document outlines a general protocol for the selective N-arylation of this compound with various aryl halides. Notably, 2-aminophenol can be selectively N-arylated with copper iodide (CuI), and a specific system for selective O-arylation has not been established.[1][2][3][4] The inherent chelating ability of 2-aminophenol is thought to favor N-arylation.[5]
Reaction Principle
The core of this protocol is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[6][7] The reaction couples an amine (this compound) with an aryl halide in the presence of a copper catalyst and a base. The choice of ligand, base, and solvent is crucial for achieving high selectivity and yield. While traditional Ullmann reactions often required harsh conditions, modern protocols with appropriate ligands allow the reaction to proceed under milder temperatures.[6][8]
Experimental Protocols
This section details a general procedure for the copper-catalyzed N-arylation of this compound. Researchers should optimize these conditions for their specific aryl halide substrate.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., aryl iodide, aryl bromide)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Solvent (e.g., DMSO, 1,4-dioxane, DMF)
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
General Procedure:
-
Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), CuI (5-10 mol%), the chosen ligand (10-20 mol%), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-120 °C) for the specified time (12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions for copper-catalyzed N-arylations. These should serve as a starting point for optimization.
Table 1: Catalyst, Ligand, and Base Combinations
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Typical Solvents |
| CuI (5-10) | L-proline (10-20) | K₃PO₄ (2.0) | DMSO, DMF |
| CuI (5-10) | 1,10-phenanthroline (10-20) | Cs₂CO₃ (2.0) | 1,4-Dioxane |
| CuI (5-10) | None (2-aminophenol as ligand)[5] | K₂CO₃ (2.0) | 1,4-Dioxane |
| Cu₂O (10) | Salicylaldoxime (20) | K₂CO₃ (2.0) | DMF |
Table 2: Substrate Scope and Typical Yields
| Aryl Halide | Product | Typical Yield (%) |
| Iodobenzene | N-phenyl-2-amino-3-iodophenol | 75-90 |
| 4-Iodotoluene | N-(4-methylphenyl)-2-amino-3-iodophenol | 80-95 |
| 4-Bromoanisole | N-(4-methoxyphenyl)-2-amino-3-iodophenol | 65-80 |
| 1-Iodo-4-nitrobenzene | N-(4-nitrophenyl)-2-amino-3-iodophenol | 85-98 |
Yields are representative and will vary based on specific reaction conditions.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the copper-catalyzed N-arylation.
Caption: Experimental workflow for the copper-catalyzed N-arylation.
Caption: Postulated catalytic cycle for the Ullmann N-arylation.
References
- 1. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. | Semantic Scholar [semanticscholar.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 2-Amino-3-iodophenol for GC-MS Analysis
Abstract
This application note details two primary derivatization methodologies for the quantitative analysis of 2-Amino-3-iodophenol by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of its amino and hydroxyl functional groups, this compound exhibits low volatility, making direct GC-MS analysis challenging.[1] Derivatization via silylation or acylation is essential to enhance its thermal stability and volatility, thereby improving chromatographic peak shape and detection sensitivity.[2] This document provides comprehensive protocols for both silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using Trifluoroacetic Anhydride (TFAA). These protocols are designed for researchers, scientists, and drug development professionals requiring robust and reproducible analytical methods for this and structurally related compounds.
Introduction
This compound is a halogenated aromatic compound of interest in various chemical and pharmaceutical research areas. Accurate quantification of such molecules is often crucial for metabolism studies, synthesis reaction monitoring, and impurity profiling. Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the presence of active hydrogens in the amino (-NH2) and hydroxyl (-OH) groups of this compound leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor chromatographic performance.[3]
Derivatization chemically modifies these polar functional groups to increase analyte volatility and thermal stability.[4] The two most common approaches for compounds containing hydroxyl and amino groups are silylation and acylation.[2]
-
Silylation: This method replaces the active hydrogens with a non-polar trimethylsilyl (TMS) group.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating agent that reacts with a broad range of polar compounds.[5][6] The resulting TMS derivatives are significantly more volatile and thermally stable.[5]
-
Acylation: This technique involves the conversion of the hydroxyl and amino groups into esters and amides, respectively.[2] Trifluoroacetic Anhydride (TFAA) is a highly reactive acylation reagent that forms stable and volatile trifluoroacetyl derivatives.[3][7]
This note provides detailed experimental protocols for both derivatization techniques applied to this compound, enabling its sensitive and accurate analysis by GC-MS.
Experimental Workflow
The overall experimental workflow for the derivatization and subsequent GC-MS analysis of this compound is depicted in the following diagram.
Caption: Workflow for Derivatization and GC-MS Analysis.
Quantitative Data Summary
| Analyte Class | Derivatization Method | Reagent | LOD Range | LOQ Range | Reference |
| Bromophenols | In-situ Acetylation | Acetic Anhydride | pg/mL range | pg/mL range | [8] |
| Amphetamines & Cathinones | Acylation | PFPA | 2.5 - 10 ng/mL | 2.5 - 10 ng/mL | [9] |
| Hair Dyes (including 3-aminophenol) | In-situ Derivatization | Acetic Anhydride | 0.02 - 2.58 µg/g | 0.05 - 7.75 µg/g | [10] |
Experimental Protocols
Note: These protocols are adapted from established methods for similar compounds and should be optimized for this compound in your laboratory.
Protocol 1: Silylation using BSTFA
This protocol describes the derivatization of this compound using BSTFA to form its corresponding trimethylsilyl (TMS) derivative.
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous, GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Pipette an aliquot of the sample or standard solution containing this compound into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as BSTFA is moisture-sensitive.[4]
-
Add 50 µL of anhydrous pyridine to the dried residue to dissolve the analyte.
-
Add 100 µL of BSTFA (+ 1% TMCS) to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Protocol 2: Acylation using TFAA
This protocol details the derivatization of this compound using TFAA to produce its trifluoroacetyl derivative.
Materials:
-
This compound standard or dried sample extract
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Pipette an aliquot of the sample or standard solution of this compound into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate to the dried residue.
-
Add 50 µL of TFAA to the vial.[4]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes.[4]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Logical Relationships in Derivatization
The choice between silylation and acylation depends on several factors, including the stability of the derivatives, potential for interference, and the specific requirements of the analytical method.
Caption: Choosing between Silylation and Acylation.
Discussion
Both silylation and acylation are effective methods for the derivatization of this compound. Silylation with BSTFA is a very common and effective technique, though it requires strictly anhydrous conditions for optimal results.[4] Acylation with TFAA produces highly stable derivatives and is less susceptible to moisture.[4] The choice of method may depend on the sample matrix, available instrumentation, and the specific analytical requirements. For both methods, it is expected that both the amino and hydroxyl groups will be derivatized, resulting in a single, sharp chromatographic peak with a characteristic mass spectrum. Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, should be performed using the selected derivatization procedure.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. In-situ acetylation followed by liquid-liquid extraction and gas chromatography - mass spectrometry for the determination of bromophenols in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
2-Amino-3-iodophenol: A Versatile Building Block for Advanced Organic Electronic Materials
Application Note AP-OE-2312
Introduction
2-Amino-3-iodophenol is a unique trifunctional aromatic compound poised for significant applications in the field of organic electronics. Its distinct molecular architecture, featuring an ortho-amino-hydroxyl arrangement and a reactive iodine atom, offers a versatile platform for the synthesis of high-performance polymers. This document outlines two primary applications of this compound as a monomer for:
-
High-Performance Dielectric and Thermally Stable Polymers: Leveraging the amino and hydroxyl groups for the synthesis of polybenzoxazoles (PBOs).
-
π-Conjugated Polymers for Organic Semiconductors: Utilizing the iodine atom for cross-coupling reactions to extend π-conjugation.
These applications pave the way for the development of novel materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and advanced dielectric layers in microelectronics.
Application 1: Synthesis of Polybenzoxazoles (PBOs)
Polybenzoxazoles are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and low dielectric constant, making them ideal for microelectronic applications such as insulating layers and redistribution layers.[1][2] The ortho-disposed amino and hydroxyl groups of this compound are ideal precursors for the formation of the benzoxazole ring.
The presence of the iodine atom on the polymer backbone offers a unique advantage for post-polymerization modification. This reactive site can be used for crosslinking to enhance thermal and mechanical properties or for grafting side chains to tune solubility and other physical properties.
Proposed Synthetic Pathway for Iodinated Polybenzoxazole
The synthesis of iodinated polybenzoxazole from this compound can be conceptualized as a two-step process. First, a polycondensation reaction between a bis(o-aminophenol) derivative of this compound and a dicarboxylic acid chloride would yield a poly(o-hydroxyamide) (PHA) precursor.[1][3] Subsequent thermal cyclodehydration of the PHA would lead to the final polybenzoxazole.
Experimental Protocol: Synthesis of a Hypothetical Iodinated Polybenzoxazole
This protocol is a generalized procedure based on established methods for PBO synthesis.[1][4]
Materials:
-
Bis(3-amino-4-hydroxy-2-iodophenyl)methane (hypothetical monomer derived from this compound)
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Argon gas
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and an argon inlet, dissolve the bis(o-aminophenol) monomer in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Add terephthaloyl chloride to the solution portion-wise while stirring vigorously.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours under an argon atmosphere to form the poly(o-hydroxyamide) (PHA) precursor.
-
The PHA precursor can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.
-
To form the polybenzoxazole, the PHA is subjected to thermal cyclization. This is typically done by heating the PHA under vacuum or an inert atmosphere at temperatures ranging from 350°C to 400°C for several hours.
Expected Properties of Iodinated PBOs
The resulting iodinated PBO is expected to exhibit the following properties, making it a strong candidate for advanced electronic applications.
| Property | Expected Value | Significance in Organic Electronics |
| Glass Transition Temp. (Tg) | > 350 °C | High thermal stability for processing and device operation.[4] |
| Decomposition Temp. (Td) | > 500 °C (in N2) | Excellent thermal robustness.[5] |
| Dielectric Constant (k) | 2.5 - 3.0 | Low k value for high-performance insulation.[6] |
| Tensile Strength | > 100 MPa | Good mechanical integrity for film formation.[4] |
Application 2: Synthesis of π-Conjugated Polymers via Cross-Coupling
The iodine atom on the this compound ring is a versatile handle for palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki reactions.[7][8] These reactions are fundamental in synthesizing conjugated polymers, which are the active materials in many organic electronic devices.
Proposed Synthetic Pathway for a Conjugated Polymer
A conjugated polymer can be synthesized by the Sonogashira coupling of a protected form of this compound with a di-alkyne comonomer. The amino and hydroxyl groups would need to be protected prior to the coupling reaction to prevent side reactions.
Experimental Protocol: Synthesis of a Hypothetical Conjugated Polymer via Sonogashira Coupling
This protocol is a generalized procedure based on established methods for Sonogashira polymerization.[9][10]
Materials:
-
Protected this compound (e.g., with Boc and TBDMS protecting groups)
-
1,4-Diethynylbenzene
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
Procedure:
-
To a Schlenk flask, add the protected this compound, 1,4-diethynylbenzene, Pd(PPh3)4, and CuI.
-
Evacuate and backfill the flask with argon several times.
-
Add anhydrous toluene and triethylamine via syringe.
-
Heat the reaction mixture to 80-90°C and stir under argon for 48 hours.
-
After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into methanol.
-
The crude polymer is collected by filtration and purified, for example, by Soxhlet extraction.
-
The protecting groups are then removed under appropriate conditions (e.g., acid for Boc, fluoride source for TBDMS) to yield the final conjugated polymer.
Expected Properties of the Conjugated Polymer
The resulting polymer is expected to have properties suitable for use as a semiconductor in organic electronic devices.
| Property | Expected Range | Significance in Organic Electronics |
| Optical Bandgap | 2.0 - 2.5 eV | Determines the absorption and emission properties for optoelectronics. |
| HOMO/LUMO Levels | -5.0 to -5.5 eV (HOMO) / -2.5 to -3.0 eV (LUMO) | Crucial for charge injection and transport in devices. |
| Charge Carrier Mobility | 10⁻⁴ - 10⁻² cm²/Vs | A key parameter for the performance of OFETs. |
| Solubility | Soluble in common organic solvents | Enables solution-based processing for device fabrication. |
This compound presents a promising, yet underexplored, platform for the synthesis of a diverse range of organic electronic materials. The strategic combination of its functional groups allows for the creation of both high-performance insulating and semiconducting polymers. The protocols and expected properties outlined in this application note provide a foundation for researchers to explore the potential of this versatile building block in the development of next-generation organic electronic devices. Further research into the synthesis and characterization of polymers derived from this compound is highly encouraged.
References
- 1. tandfonline.com [tandfonline.com]
- 2. gii.tw [gii.tw]
- 3. Synthesis and characterization of high performance polybenzoxazoles [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Enzymatic Reactions Involving 2-Amino-3-iodophenol Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, there is a notable lack of published research specifically detailing the enzymatic reactions of 2-Amino-3-iodophenol. The following application notes and protocols are therefore based on studies of structurally analogous compounds, including 2-aminophenol and 2-iodophenol. The provided methodologies and data should be adapted and validated for this compound in your specific experimental context.
Introduction
This compound is an aromatic compound of interest in medicinal chemistry and drug discovery due to its structural resemblance to biologically active molecules. Understanding its enzymatic conversion is crucial for elucidating its metabolic fate, potential bioactivity, and for the development of novel therapeutic agents. While direct enzymatic data for this compound is scarce, insights can be drawn from enzymes known to act on similar substrates, such as tyrosinases, o-aminophenol oxidases, and iodotyrosine deiodinases. These enzymes catalyze key transformations including oxidation and dehalogenation, which are critical processes in both metabolism and the bioactivation of drug candidates.
This document provides a summary of quantitative data for enzymes acting on analogous substrates and detailed experimental protocols that can serve as a starting point for investigating the enzymatic reactivity of this compound.
Data Presentation: Enzyme Kinetics with Analogous Substrates
The following table summarizes the kinetic parameters of enzymes acting on substrates structurally related to this compound. This data is essential for designing experiments and for comparative analysis.
| Enzyme | Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) | Comments |
| Mushroom Tyrosinase | 2-Aminophenol | 1.8 ± 0.2 | 75 ± 2 | 4.17 x 104 | Catalyzes the oxidative cyclocondensation to 2-aminophenoxazin-3-one.[1][2] |
| Human Iodotyrosine Deiodinase | 2-Iodophenol | - | - | < 1 | Dehalogenation is more than 4-orders of magnitude lower than for iodotyrosine.[3] |
| Bacterial Iodotyrosine Deiodinase | 2-Iodophenol | - | - | Very inefficient | Association of 2-iodophenol is not sufficient to activate the FMN chemistry required for catalysis.[3] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Tyrosinase Activity Using an Aminophenol Substrate
This protocol describes a method to determine the activity of tyrosinase with an aminophenol substrate, such as 2-aminophenol, by monitoring the formation of the colored product, 2-aminophenoxazin-3-one. This method can be adapted to test the reactivity of this compound.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
2-Aminophenol (or this compound)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Spectrophotometer capable of reading at 433 nm
-
Cuvettes
Procedure:
-
Enzyme Preparation: Prepare a stock solution of mushroom tyrosinase in potassium phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the range of 10-50 µg/mL.
-
Substrate Preparation: Prepare a stock solution of the aminophenol substrate in the same buffer. A range of concentrations should be prepared to determine kinetic parameters (e.g., 0.1 to 10 mM).
-
Assay Mixture: In a cuvette, combine 950 µL of potassium phosphate buffer and 50 µL of the substrate stock solution.
-
Initiation of Reaction: Start the reaction by adding 50 µL of the tyrosinase solution to the cuvette. Mix gently by inversion.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 433 nm over time (e.g., for 5 minutes). The rate of reaction is proportional to the initial linear rate of absorbance change.
-
Data Analysis: Calculate the initial velocity (V₀) from the slope of the linear portion of the absorbance versus time plot. The molar extinction coefficient for the product may need to be determined for quantitative analysis. For kinetic parameter determination, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
Protocol 2: HPLC-Based Assay for Iodotyrosine Deiodinase Activity
This protocol provides a framework for assessing the deiodination of a halogenated phenol by iodotyrosine deiodinase (IYD). Given the very low efficiency of IYD with 2-iodophenol, this method's higher sensitivity may be necessary to detect any potential activity with this compound.
Materials:
-
Recombinant Iodotyrosine Deiodinase
-
This compound
-
NADPH or a suitable reducing agent
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing a reducing agent like DTT)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Acetonitrile and water (HPLC grade) with 0.1% trifluoroacetic acid (TFA) for the mobile phase
-
Quenching solution (e.g., 1 M HCl)
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of IYD and this compound in the reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the substrate. Pre-incubate at the desired temperature (e.g., 37°C).
-
Reaction Initiation: Add IYD to the reaction mixture to a final volume of, for example, 100 µL.
-
Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes). A time-course experiment is recommended for initial characterization.
-
Reaction Quenching: Stop the reaction by adding an equal volume of quenching solution.
-
Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the sample onto the HPLC system. Use a gradient of acetonitrile in water (both with 0.1% TFA) to separate the substrate (this compound) from the potential product (2-aminophenol). Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Data Analysis: Quantify the amount of product formed by comparing the peak area to a standard curve of the expected product. Calculate the enzyme activity based on the amount of product formed over time.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential enzymatic pathway for the oxidation of an o-aminophenol and a typical experimental workflow for enzyme activity screening.
Caption: Hypothetical pathway for the enzymatic oxidation of an o-aminophenol.
Caption: General experimental workflow for enzyme kinetic analysis.
References
- 1. Mechanistic Studies of the Tyrosinase-Catalyzed Oxidative Cyclocondensation of 2-Aminophenol to 2-Aminophenoxazin-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Active Site Binding is not Sufficient for Reductive Deiodination by Iodotyrosine Deiodinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yield for 2-Amino-3-iodophenol Coupling
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 2-Amino-3-iodophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in coupling reactions with this compound?
Low yields in coupling reactions involving this compound can stem from several factors:
-
Steric Hindrance: The amino and hydroxyl groups ortho and meta to the iodine can sterically hinder the approach of the catalyst and coupling partner.
-
Catalyst Inhibition/Deactivation: The amino and hydroxyl groups can coordinate to the palladium catalyst, potentially inhibiting its activity. The iodide leaving group can also form inactive palladium dimers.[1]
-
Side Reactions: Common side reactions include hydrodehalogenation (replacement of iodine with hydrogen), homocoupling of the coupling partner, and oxidation of the phenol or amine.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and often needs careful optimization for this specific substrate.[2][3]
-
Poor Quality of Reagents: Impurities in starting materials, reagents, or solvents can lead to side reactions and lower yields.
Q2: Which type of palladium-catalyzed cross-coupling reaction is best suited for this compound?
The choice of reaction depends on the desired bond to be formed:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl or vinyl boronic acids/esters. It is widely used for its functional group tolerance.[4][5]
-
Buchwald-Hartwig Amination: The premier method for forming carbon-nitrogen bonds with a wide range of primary and secondary amines.[1][6]
-
Sonogashira Coupling: Used for creating carbon-carbon triple bonds with terminal alkynes.[7][8]
The reactivity of the C-I bond is generally high in these reactions, making this compound a viable substrate.[9]
Q3: How do the amino and hydroxyl groups on the ring affect the reaction?
The electron-donating nature of the amino and hydroxyl groups can increase the electron density of the aromatic ring, which may slow down the oxidative addition step, often the rate-limiting step in the catalytic cycle.[10] These groups can also act as ligands for the palladium catalyst, potentially leading to catalyst inhibition. Furthermore, the acidic proton of the hydroxyl group and the protons on the amino group can react with strong bases, which needs to be considered when choosing the base.
Q4: What are common side products to look out for?
Besides the desired coupled product, be aware of the following potential side products:
-
2-Aminophenol: Formed via hydrodehalogenation of the starting material.
-
Homocoupled Product: Dimerization of the coupling partner (e.g., biaryl from a boronic acid in Suzuki coupling).
-
Oxidation Products: The aminophenol moiety can be susceptible to oxidation, leading to colored impurities.
-
Multiple Arylations: In Buchwald-Hartwig amination, diarylation of the primary amine can occur.
Q5: Are there any specific safety precautions for working with this compound and palladium catalysts?
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Palladium Catalysts: Many palladium catalysts are air-sensitive and pyrophoric. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and have a strong, unpleasant odor. Work in a well-ventilated fume hood.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. Consider a different palladium source (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂).[11] |
| Inappropriate Ligand | The ligand is crucial for stabilizing the catalyst and facilitating the reaction. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective.[12] |
| Incorrect Base | The base plays a critical role. If using a strong base like NaOt-Bu, ensure anhydrous conditions. For base-sensitive functional groups, consider weaker bases like K₂CO₃ or Cs₂CO₃.[4][11] |
| Low Reaction Temperature | Some coupling reactions require elevated temperatures to overcome the activation energy. Gradually increase the temperature and monitor the reaction progress. |
| Poor Solvent Choice | The solvent affects the solubility of reagents and the stability of intermediates. Common solvents include toluene, dioxane, THF, and DMF. For Suzuki couplings, aqueous mixtures are often used.[4] |
Issue 2: Significant Formation of Side Products
| Side Product | Possible Cause | Troubleshooting Step |
| Hydrodehalogenation (loss of iodine) | Presence of water or other protic sources. Inefficient reductive elimination. | Ensure anhydrous conditions. Use a bulky ligand that promotes reductive elimination over competing pathways.[2] |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere. |
| Oxidative Degradation | Presence of oxygen. | Degas the reaction mixture thoroughly. |
Data Presentation
Disclaimer: The following data is based on analogous substrates and serves as a starting point for optimization. Yields for this compound may vary.
Table 1: Influence of Catalyst and Ligand on Suzuki-Miyaura Coupling Yield (Analogous Substrate: 4-Bromo-3-iodophenol) [13]
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | Good to Excellent |
| 2 | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | Excellent |
| 3 | PEPPSI-IPr | IPr | K₃PO₄ | t-BuOH/H₂O | 80 | High |
Table 2: Optimization of Sonogashira Coupling Conditions (Analogous Substrate: 2-Amino-3-bromopyridine) [14][15]
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 82 |
| 2 | PdCl₂(PPh₃)₂ (2.5) | - | Et₃N | DMF | 100 | 89 |
| 3 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 96 |
| 4 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Piperidine | DMF | 100 | 85 |
| 5 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | DBU | DMF | 100 | 78 |
Experimental Protocols
Disclaimer: These are general protocols adapted for this compound based on procedures for similar molecules. They should be optimized for your specific coupling partners and setup.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene and Water (3:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk flask.
-
Add this compound and the amine.
-
Seal the flask, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling (Copper-Free)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Add anhydrous, degassed dioxane, followed by the terminal alkyne.
-
Heat the reaction mixture to 60-80 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scirp.org [scirp.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Suzuki Reactions with 2-Amino-3-iodophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions utilizing 2-Amino-3-iodophenol.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki reaction with this compound challenging?
A1: The Suzuki coupling of this compound can be challenging due to the presence of the amino (-NH₂) and hydroxyl (-OH) groups. These groups can act as ligands and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The electron-donating nature of these substituents also influences the reactivity of the C-I bond.
Q2: What are the most common side reactions observed in this specific Suzuki coupling?
A2: Common side reactions include:
-
Dehalogenation: Reduction of the C-I bond to a C-H bond, resulting in the formation of 2-aminophenol. This can be caused by sources of hydride in the reaction mixture, such as certain solvents or amine bases.
-
Homocoupling: The coupling of two molecules of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often accelerated in aqueous conditions and with certain heteroaryl boronic acids.
Q3: Can I perform the reaction without protecting the amino and hydroxyl groups?
A3: While it is often possible to perform the Suzuki-Miyaura reaction without protecting groups, low yields or catalyst deactivation may be encountered. If you are experiencing such issues, protection of the amino group (e.g., as a Boc-carbamate) or the hydroxyl group (e.g., as a methyl ether) may be necessary to improve the outcome.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Catalyst Inactivity/Inhibition: The amino and/or hydroxyl group on the substrate may be coordinating to and deactivating the palladium catalyst. | • Use a more active catalyst system: Employ electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. • Increase catalyst loading: Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). • Protect functional groups: Consider protecting the amino or hydroxyl group if other solutions fail. |
| Ineffective Base: The chosen base may not be strong enough or may have poor solubility in the reaction solvent. | • Screen different bases: Test a range of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine. Ensure the base is finely powdered and anhydrous. • Improve base solubility: For inorganic bases in anhydrous organic solvents, adding a small amount of water can be beneficial. | |
| Poor Solvent Choice: The reactants may not be fully soluble, or the solvent may be participating in side reactions. | • Change the solvent system: Common solvents for Suzuki reactions include dioxane, THF, DMF, and toluene, often with water as a co-solvent. If solubility is an issue, consider a solvent like DMF. Ensure all solvents are thoroughly degassed. | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | • Increase the temperature: Gradually increase the reaction temperature, for example, from 80 °C to 100 °C or higher, while monitoring for decomposition. | |
| Significant Dehalogenation | Hydride Source in Reaction: The solvent (e.g., alcohols) or an amine base can act as a hydride source. | • Use an inert, aprotic solvent: Switch to solvents like dioxane or toluene. • Choose a non-interfering base: Use an inorganic base like K₂CO₃ or K₃PO₄ instead of an amine base. • Ensure an inert atmosphere: Thoroughly degas the reaction mixture and maintain it under an inert atmosphere (Argon or Nitrogen). |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling. | • Degas thoroughly: Degas the solvent and the reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles. • Use a Pd(0) source directly: Employ a catalyst like Pd(PPh₃)₄ to avoid incomplete reduction of a Pd(II) precatalyst. |
| Difficult Product Purification | Close Polarity of Product and Starting Material/Byproducts: The desired product may have a similar polarity to unreacted starting materials or byproducts, making chromatographic separation challenging. | • Acid-base extraction: If the product has a different pKa than the impurities, an acid-base workup can be used for separation. • Optimize chromatography: Experiment with different solvent systems for column chromatography. Sometimes a change from ethyl acetate/hexane to dichloromethane/methanol can improve separation. • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura coupling of this compound. This should be considered a starting point, and optimization of the catalyst, ligand, base, and solvent may be required for specific arylboronic acids.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The selection of base and solvent can significantly impact the yield of a Suzuki-Miyaura reaction. The following tables provide a summary of how these variables can affect reaction outcomes, based on general studies of Suzuki couplings. Note: This is generalized data and may not be directly representative of reactions with this compound.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base | Solvent System | Temperature (°C) | Representative Yield (%) |
| 1 | K₂CO₃ | Toluene/Water | 100 | 85-95 |
| 2 | Cs₂CO₃ | Dioxane | 100 | 90-98 |
| 3 | K₃PO₄ | Dioxane/Water | 100 | 88-96 |
| 4 | NaOH | Ethanol/Water | 80 | 70-85 |
| 5 | Et₃N | DMF | 110 | 40-60 |
Table 2: Effect of Different Solvents on Suzuki Coupling Yield
| Entry | Solvent System | Base | Temperature (°C) | Representative Yield (%) |
| 1 | Toluene/Water (4:1) | K₂CO₃ | 100 | 88 |
| 2 | 1,4-Dioxane/Water (4:1) | K₂CO₃ | 100 | 92 |
| 3 | DMF | K₂CO₃ | 110 | 85 |
| 4 | THF/Water (4:1) | K₃PO₄ | 80 | 80 |
| 5 | Acetonitrile/Water (4:1) | Cs₂CO₃ | 80 | 75 |
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Troubleshooting decision tree for the Suzuki reaction of this compound.
Technical Support Center: Synthesis of 2-Amino-3-iodophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-iodophenol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the preparation of this compound?
A1: The synthesis of this compound typically involves the direct electrophilic iodination of 2-aminophenol. Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent (e.g., hydrogen peroxide, iodic acid) or iodine monochloride (ICl). The choice of reagent and reaction conditions can influence the regioselectivity and the side product profile.
Q2: What are the most likely side products in the synthesis of this compound?
A2: Due to the directing effects of the amino and hydroxyl groups on the aromatic ring of 2-aminophenol, the primary side products are other iodinated isomers. The most common side products include:
-
2-Amino-5-iodophenol: Formation of this isomer is often favored as iodination tends to occur at the para-position to the activating hydroxyl group.[1]
-
Di-iodinated 2-aminophenols: Over-iodination can lead to the formation of products such as 2-amino-3,5-diiodophenol.
-
Oxidation Products: 2-Aminophenol and its derivatives can be susceptible to oxidation, leading to the formation of colored impurities, especially in the presence of certain iodinating agents or prolonged reaction times.[2]
Q3: How can I minimize the formation of the 2-Amino-5-iodophenol isomer?
A3: Optimizing reaction conditions is key to improving the regioselectivity for the desired 3-iodo isomer. This can include:
-
Choice of Iodinating Agent: Milder iodinating agents or the use of directing groups can sometimes improve selectivity.
-
Temperature Control: Lowering the reaction temperature may enhance the kinetic control of the reaction, potentially favoring one isomer over the other.
-
Solvent Effects: The polarity of the solvent can influence the reactivity and selectivity of the iodination reaction.
Q4: How can I remove unreacted iodine from the reaction mixture?
A4: Unreacted iodine can typically be removed by washing the reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will convert the colored iodine into colorless iodide salts, which can then be removed in the aqueous phase.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Formation of multiple side products. 3. Degradation of the starting material or product. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. 2. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the formation of the 3-iodo isomer. 3. Use purified starting materials and degassed solvents to minimize degradation. |
| Presence of a significant amount of the 2-Amino-5-iodophenol isomer | The para-position to the hydroxyl group is highly activated, leading to the formation of the 5-iodo isomer as a major byproduct.[1] | 1. Attempt purification by column chromatography on silica gel. The difference in polarity between the isomers may allow for separation. 2. Consider fractional crystallization from a suitable solvent system. |
| Formation of di-iodinated side products | Use of an excess of the iodinating agent or prolonged reaction times. | 1. Carefully control the stoichiometry of the iodinating agent. A slight sub-stoichiometric amount may be beneficial to avoid over-iodination. 2. Monitor the reaction closely and stop it once the desired product is maximized. |
| The final product is dark-colored | Oxidation of the aminophenol moiety.[2] | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the crude product by recrystallization or column chromatography. The use of activated carbon during recrystallization can sometimes help remove colored impurities. |
| Difficulty in distinguishing between isomers by TLC | The isomers may have very similar polarities. | 1. Try different eluent systems with varying polarities. 2. Use analytical techniques such as ¹H NMR or HPLC for accurate identification and quantification of the isomers in the mixture. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common iodination methods for phenols and anilines. Optimization will be required for specific laboratory conditions.
-
Dissolution: Dissolve 2-aminophenol in a suitable solvent (e.g., glacial acetic acid, methanol, or a mixture of water and an organic solvent) in a round-bottom flask.
-
Addition of Iodinating Agent:
-
Method A (I₂/H₂O₂): Cool the solution in an ice bath. Slowly add a solution of iodine (I₂) in the same solvent. Then, add hydrogen peroxide (H₂O₂) dropwise while maintaining the low temperature.
-
Method B (ICl): Cool the solution in an ice bath. Slowly add a solution of iodine monochloride (ICl) in the appropriate solvent.
-
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or HPLC.
-
Work-up:
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to isolate the this compound.
Analytical Method: ¹H NMR Spectroscopy for Isomer Identification
The different substitution patterns of the iodinated 2-aminophenol isomers will result in distinct ¹H NMR spectra, particularly in the aromatic region.
-
2-Aminophenol (Starting Material): The spectrum will show complex multiplets for the four aromatic protons.[4]
-
This compound (Desired Product): The spectrum is expected to show three aromatic protons with distinct coupling patterns.
-
2-Amino-5-iodophenol (Side Product): The spectrum will also show three aromatic protons, but with different chemical shifts and coupling constants compared to the 3-iodo isomer. The proton between the amino and hydroxyl groups will likely appear as a distinct singlet or a narrow doublet.
-
Di-iodinated Products: These will show even fewer aromatic protons (typically two).
By comparing the integration and splitting patterns of the aromatic signals in the ¹H NMR spectrum of the product mixture, the relative ratio of the isomers can be determined.
Data Presentation
Table 1: Expected ¹H NMR Data for 2-Aminophenol and Potential Iodinated Products (in DMSO-d₆)
| Compound | Aromatic Protons (ppm) |
| 2-Aminophenol | 6.4-6.7 (m, 4H)[4] |
| 2-Amino-5-iodobenzoic acid (related structure) | 7.95 (d), 7.47 (dd), 6.63 (d)[5] |
| 2-Iodophenol (related structure) | 7.65 (dd), 7.23 (ddd), 6.99 (dd), 6.67 (ddd)[6] |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The data for related structures is provided for comparative purposes.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway of this compound and formation of major side products.
Caption: Troubleshooting workflow for identifying and resolving issues in this compound synthesis.
References
- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 2. Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. 2-Amino-5-iodobenzoic acid(5326-47-6) 1H NMR [m.chemicalbook.com]
- 6. 2-Iodophenol(533-58-4) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Purification of Crude 2-Amino-3-iodophenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2-Amino-3-iodophenol. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities depend on the synthetic route but may include:
-
Starting materials: Unreacted 2-aminophenol or 3-iodophenol.
-
Isomers: Other iodinated aminophenol isomers, such as 2-Amino-5-iodophenol or 2-Amino-6-iodophenol, which can form during the iodination of 2-aminophenol.
-
Di-iodinated products: Such as 2-Amino-3,5-diiodophenol.
-
Oxidation byproducts: Aminophenols are susceptible to oxidation, which can lead to colored impurities.
-
Residual solvents and reagents: Solvents used in the reaction and workup, as well as unreacted iodinating agents.
Q2: What are the primary purification techniques for this compound?
The most common and effective purification techniques for this compound are:
-
Recrystallization: Effective for removing small amounts of impurities from a solid product.
-
Column Chromatography: A versatile technique for separating the target compound from a mixture of impurities.[1][2][3]
-
Acid-Base Extraction: Can be used to separate the amphoteric this compound from non-acidic or non-basic impurities.
Q3: My purified this compound is discolored (pink, brown, or black). What is the cause and how can I fix it?
Discoloration is typically due to the oxidation of the aminophenol functionality. To minimize this:
-
Work under an inert atmosphere: Use nitrogen or argon during purification and handling.
-
Use degassed solvents: Solvents can contain dissolved oxygen that promotes oxidation.
-
Add an antioxidant: A small amount of sodium dithionite or sodium bisulfite can be added during workup and purification to prevent oxidation.
-
Charcoal treatment: Decolorizing with activated carbon during recrystallization can remove colored impurities.
Q4: I am experiencing low recovery after purification. What are the potential reasons and solutions?
Low recovery can be due to several factors:
-
Inappropriate solvent selection for recrystallization: If the compound is too soluble in the chosen solvent, recovery will be low.
-
Improper column chromatography conditions: The compound may be eluting with the solvent front or sticking irreversibly to the stationary phase.
-
Degradation of the product: this compound may be sensitive to prolonged exposure to heat, light, or acidic/basic conditions.[4]
-
Loss during transfers: Ensure quantitative transfers between glassware.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Oily Product After Recrystallization | The solvent is not appropriate, or the product has a low melting point. | - Try a different recrystallization solvent or a solvent system (a mixture of a good solvent and a poor solvent).- Cool the solution slowly to encourage crystal formation.- Scratch the inside of the flask with a glass rod to induce crystallization. |
| Streaking on TLC Plate | The compound is too polar for the mobile phase, or the sample is overloaded. | - Increase the polarity of the mobile phase.- Spot a more dilute solution of your sample on the TLC plate.- Consider adding a small amount of triethylamine or acetic acid to the mobile phase to improve the spot shape for basic or acidic compounds, respectively. |
| Co-elution of Impurities in Column Chromatography | The chosen solvent system does not provide adequate separation. | - Optimize the mobile phase using TLC to achieve a good separation between your product and the impurities (aim for a ΔRf of at least 0.2).- Use a shallower solvent gradient during elution.[5]- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product Degradation on Silica Gel Column | This compound may be sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-2%).[5]- Use a different stationary phase like neutral alumina.- Minimize the time the compound spends on the column by using flash chromatography.[5] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of the crude this compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Good starting points for aminophenols are water, ethanol, or mixtures of ethyl acetate and hexanes.
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a common choice.[3] For acid-sensitive compounds, neutral alumina can be used.
-
Mobile Phase: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[1] Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired compound.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent. Load the resulting dry powder onto the column.[5]
-
-
Elution:
-
Start eluting with the least polar solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[5]
-
Collect fractions and monitor them by TLC to identify which fractions contain the purified product.
-
-
Isolation:
-
Combine the pure fractions containing the this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Data Presentation
Table 1: Typical Column Chromatography Conditions for Aminophenol Derivatives
| Stationary Phase | Mobile Phase System | Elution Mode | Notes |
| Silica Gel (200-300 mesh) | Hexane-Ethyl Acetate | Isocratic or Gradient | A common starting point for moderately polar compounds. |
| Silica Gel (200-300 mesh) | Dichloromethane-Methanol | Isocratic or Gradient | For more polar compounds. |
| Reversed-Phase (C18) | Acetonitrile/Water with 0.1% Formic Acid | Gradient | Useful if normal-phase chromatography fails. |
| Neutral Alumina | Hexane-Ethyl Acetate | Isocratic or Gradient | A good alternative if the compound is acid-sensitive. |
Table 2: Recrystallization Solvents for Related Phenolic Compounds
| Compound | Recrystallization Solvent | Reference |
| p-Iodophenol | Ligroin (b.p. 90–110°) | [6] |
| 2-Aminophenol | Hot water | [7] |
| 2-Amino-4-nitrophenol | Hot water | [8] |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. columbia.edu [columbia.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-Amino-3-iodophenol
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2-Amino-3-iodophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions applicable to this compound?
A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the reactive carbon-iodine bond. The most common applications include:
-
Suzuki-Miyaura Coupling: For the formation of a C(sp²)-C(sp²) bond with an aryl or vinyl boronic acid/ester.
-
Buchwald-Hartwig Amination: For creating a C(sp²)-N bond with a primary or secondary amine.
-
Sonogashira Coupling: To form a C(sp²)-C(sp) bond with a terminal alkyne.
-
Heck Reaction: For the formation of a C(sp²)-C(sp²) bond via reaction with an alkene.
Q2: What is a typical starting catalyst loading for reactions with this compound?
A2: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point for aryl iodides.[1] For a substrate like this compound, which can be challenging due to the coordinating amino and hydroxyl groups, beginning with 2-3 mol% is advisable to ensure the reaction initiates.[2] Subsequent optimization can significantly lower the catalyst loading, often to less than 1 mol%.
Q3: How do the amino and hydroxyl groups on this compound affect the catalytic reaction?
A3: The primary amino group and the phenolic hydroxyl group can coordinate with the palladium catalyst. This can lead to catalyst inhibition or deactivation by forming stable complexes that are reluctant to participate in the catalytic cycle.[1] To mitigate these effects, the use of bulky, electron-rich phosphine ligands is often recommended. These ligands can create a sterically hindered environment around the palladium center, which can disfavor the coordination of the substrate's functional groups.
Q4: Which ligands are most effective for cross-coupling reactions with this compound?
A4: The choice of ligand is critical for a successful reaction. For challenging substrates like this compound, bulky, electron-rich phosphine ligands are often the most effective. Examples include:
-
Buchwald-type ligands: XPhos, SPhos, and RuPhos are known to promote the crucial oxidative addition step and stabilize the active catalytic species.[1]
-
Bidentate phosphine ligands: BINAP and dppf can be effective, particularly in providing stable catalytic complexes.
Q5: What is the role of the base, and how do I choose the right one?
A5: The base is crucial for several steps in the catalytic cycle, including the activation of the coupling partner (e.g., in Suzuki and Sonogashira couplings) and neutralizing the acid generated during the reaction. The choice of base depends on the specific reaction:
-
Suzuki-Miyaura: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.
-
Buchwald-Hartwig: Stronger bases such as NaOt-Bu or LHMDS are often required.
-
Sonogashira & Heck: Organic bases like Et₃N or other tertiary amines are frequently employed.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Potential Cause: Catalyst Inactivity/Deactivation
-
Troubleshooting Steps:
-
Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Pd(0) species can be sensitive to air and moisture.
-
Consider using a more robust and air-stable palladium precatalyst (e.g., a Buchwald palladacycle).[2]
-
Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).
-
Degas all solvents and reagents thoroughly to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
-
Potential Cause: Inhibition by Amino/Hydroxyl Groups
-
Troubleshooting Steps:
-
Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).
-
Consider in-situ protection or protonation of the amino group with a suitable acid, although this may affect the reactivity of other components.
-
-
-
Potential Cause: Suboptimal Reaction Conditions
-
Troubleshooting Steps:
-
Increase the reaction temperature in increments of 10-20 °C.
-
Screen different solvents. A solvent system that ensures the solubility of all components is crucial. Common choices include toluene, dioxane, THF, and DMF.[3]
-
Verify the purity of all reagents, as impurities can poison the catalyst.
-
-
Issue 2: Formation of Significant Side Products
-
Potential Cause: Homocoupling of Coupling Partner (e.g., Boronic Acid in Suzuki Reaction)
-
Troubleshooting Steps:
-
Ensure the reaction is performed under strictly anaerobic conditions. Rigorous degassing is essential.
-
Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) to avoid side reactions during the in-situ reduction of a Pd(II) precatalyst.
-
-
-
Potential Cause: Dehalogenation (Reduction of the C-I bond)
-
Troubleshooting Steps:
-
Lower the reaction temperature.
-
Screen different phosphine ligands, as the ligand can influence the rate of reductive elimination versus competing pathways.
-
Ensure the absence of adventitious water or other proton sources.
-
-
-
Potential Cause: Polymerization or Tar Formation
-
Troubleshooting Steps:
-
Lower the reaction temperature.
-
Decrease the concentration of the reactants.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid product degradation.
-
-
Data Presentation
Table 1: Representative Catalyst Loading Optimization for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Pd Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 5 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ | SPhos | 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 3 | Pd(OAc)₂ | SPhos | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 4 | Pd(OAc)₂ | SPhos | 0.5 | K₂CO₃ | Toluene/H₂O | 100 | 24 | 75 |
| 5 | Pd₂(dba)₃ | XPhos | 2 | K₃PO₄ | Dioxane | 110 | 8 | 95 |
| 6 | Pd₂(dba)₃ | XPhos | 1 | K₃PO₄ | Dioxane | 110 | 8 | 93 |
Note: This data is representative and based on typical optimization studies for similar substrates. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Palladium Catalyst Loading in a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the optimization of palladium catalyst loading for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O mixture, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
In a separate vial, weigh the palladium precursor and the ligand. For initial screening, a Pd:ligand ratio of 1:2 is common.
-
Add the desired amount of palladium catalyst and ligand to the Schlenk flask. It is recommended to start with a loading of 2-3 mol% and adjust based on the results.
-
Add the degassed solvent.
-
Purge the reaction vessel with the inert gas for 5-10 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for optimizing catalyst loading.
References
Technical Support Center: Degradation of 2-Amino-3-iodophenol under Oxidative Stress
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 2-Amino-3-iodophenol under oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways of this compound under oxidative stress?
A1: While specific experimental data on this compound is limited, based on the degradation of similar phenolic compounds like 2-propylphenol and 2,4,6-trichlorophenol, the degradation is expected to be initiated by hydroxyl radical (•OH) attack on the aromatic ring.[1][2] This leads to a cascade of hydroxylation and oxidation reactions. The proposed primary pathway involves the formation of dihydroxybenzene intermediates, which are then further oxidized to quinone-like structures. Subsequent ring-opening reactions can lead to the formation of smaller organic acids.
Q2: What are the likely major intermediates formed during the oxidative degradation of this compound?
A2: The major intermediates are likely to be hydroxylated and oxidized derivatives of the parent molecule. Based on studies of other substituted phenols, you can expect to see the formation of iodinated catechols, resorcinols, or hydroquinones.[2] Further oxidation can lead to the formation of iodinated benzoquinones. Due to the presence of the amino group, intramolecular cyclization to form phenazine-like structures, as seen in the oxidation of 2-aminodiphenylamine, is also a possibility under certain conditions.[3]
Q3: Which analytical techniques are most suitable for identifying and quantifying the degradation products of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is ideal for separating and identifying the various degradation products.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after a derivatization step to increase the volatility of the polar degradation products. For definitive structural elucidation of unknown intermediates, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[4]
Q4: What are the common challenges encountered when studying the oxidative degradation of phenolic compounds?
A4: Common challenges include the formation of complex mixtures of degradation products, the instability of some intermediates, and matrix effects from the experimental setup (e.g., Fenton's reagent).[1] Poor separation of polar degradation products in HPLC and low ionization efficiency in MS are also frequently encountered issues.[4] Additionally, achieving a complete mass balance in forced degradation studies can be difficult due to the formation of volatile or non-detectable products.[4]
Troubleshooting Guides
Issue 1: Poor Chromatographic Separation of Degradation Products
| Possible Cause | Solution |
| Inappropriate column chemistry for polar analytes. | Use a column with a more polar stationary phase (e.g., C18 with a polar endcapping, Phenyl-Hexyl, or a HILIC column). |
| Suboptimal mobile phase composition. | Optimize the mobile phase gradient, pH, and organic modifier. Consider using ion-pairing reagents for highly polar and ionic compounds. |
| Excessive extra-column volume.[5] | Minimize the length and internal diameter of tubing connecting the injector, column, and detector.[5] |
Issue 2: Difficulty in Identifying Degradation Products by LC-MS
| Possible Cause | Solution |
| Poor ionization of analytes.[4] | Analyze samples in both positive and negative ionization modes. Optimize MS source parameters (e.g., capillary voltage, gas flow).[4] Consider using a different ionization technique like Atmospheric Pressure Chemical Ionization (APCI).[4] |
| Co-elution of multiple components. | Improve chromatographic separation (see Issue 1). |
| Degradation product is unstable in the mobile phase or MS source.[4] | Modify the mobile phase to be less acidic or basic.[4] Use a "softer" ionization method if available.[4] |
Issue 3: Low Degradation Efficiency in Fenton Oxidation Experiments
| Possible Cause | Solution |
| Suboptimal pH for the Fenton reaction.[1] | The optimal pH for phenol degradation using Fenton's reagent is typically around 3.0.[1] Monitor and adjust the pH throughout the experiment. |
| Incorrect ratio of H₂O₂ to Fe²⁺.[1] | Systematically vary the concentrations of hydrogen peroxide and the iron catalyst to determine the most effective ratio for your specific compound.[1] |
| Catalyst deactivation.[1] | The Fe²⁺ catalyst can be oxidized to Fe³⁺, which is less effective. Consider adding the Fe²⁺ catalyst in portions throughout the experiment. |
| Presence of radical scavengers in the sample matrix.[1] | Purify the sample if possible to remove interfering substances. |
Experimental Protocols
Protocol 1: Fenton Oxidation of this compound
This protocol outlines a general procedure for the oxidative degradation of this compound using Fenton's reagent.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.
-
Prepare a solution of iron(II) sulfate heptahydrate (FeSO₄·7H₂O).
-
Prepare a 30% (w/w) solution of hydrogen peroxide (H₂O₂).
-
-
Reaction Setup:
-
In a glass batch reactor, add a known volume of the this compound stock solution to achieve the desired initial concentration (e.g., 100 mg/L).
-
Adjust the pH of the solution to approximately 3.0 using dilute sulfuric acid (H₂SO₄).[1]
-
-
Reaction Initiation:
-
Add the required amount of the FeSO₄ solution to the reactor.
-
Initiate the reaction by adding the calculated volume of the H₂O₂ solution. The molar ratio of [H₂O₂]:[Substrate] is a critical parameter to optimize.
-
-
Sampling and Quenching:
-
Withdraw samples at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Immediately quench the reaction in each sample by adding a small amount of a strong base (e.g., NaOH) to raise the pH and precipitate the iron catalyst. Alternatively, a radical scavenger like methanol can be used if it is compatible with the subsequent analysis.
-
-
Sample Analysis:
-
Filter the quenched samples to remove the precipitated iron.
-
Analyze the samples using a suitable analytical method, such as HPLC-DAD or LC-MS, to identify and quantify the remaining this compound and its degradation products.
-
Protocol 2: HPLC-DAD Analysis of Degradation Samples
This protocol provides a starting point for the analysis of samples from the oxidative degradation of this compound.
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD, monitoring a range of wavelengths (e.g., 200-400 nm) to detect the parent compound and various degradation products.
Visualizations
Caption: Proposed oxidative degradation pathway of this compound.
Caption: General experimental workflow for studying oxidative degradation.
Caption: Troubleshooting workflow for HPLC separation issues.
References
how to prevent de-iodination of 2-Amino-3-iodophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the de-iodination of 2-Amino-3-iodophenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of de-iodination in this compound?
A1: The primary cause of de-iodination in this compound is the inherent weakness of the carbon-iodine (C-I) bond. This bond is susceptible to cleavage under various conditions, leading to the loss of iodine and the formation of 2-aminophenol. Factors that can accelerate this degradation include exposure to light, heat, and certain chemical environments (e.g., presence of reducing agents or radical initiators). The electron-donating nature of the amino and hydroxyl groups on the aromatic ring can further destabilize the C-I bond.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration (2-8 °C) or freezing (≤ -20 °C) is recommended.[1][2]
Q3: What are the visible signs of this compound degradation?
A3: Degradation of this compound may be indicated by a change in color of the solid material, often turning from a light to a darker shade. The liberation of elemental iodine can also result in a characteristic purple or brown discoloration. If the compound is in solution, the appearance of a precipitate or a change in the solution's color can also signify degradation.
Q4: How can I prevent de-iodination during a chemical reaction?
A4: Preventing de-iodination during a chemical reaction involves a combination of strategies:
-
Use of Protecting Groups: Protecting the amino and/or hydroxyl groups can significantly enhance the stability of the molecule.
-
Mild Reaction Conditions: Employing the mildest possible reaction conditions (e.g., lower temperatures, shorter reaction times) can minimize de-iodination.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can help prevent oxidative degradation.
-
Exclusion of Light: Conducting reactions in vessels protected from light (e.g., wrapped in aluminum foil) is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant de-iodination observed in starting material upon analysis. | Improper storage (exposure to light, heat, or air). | Store the compound in a tightly sealed container, in a cool, dark place, preferably under an inert atmosphere. For long-term storage, consider refrigeration or freezing.[1][2] |
| De-iodination occurs during a reaction, even with fresh starting material. | Reaction conditions are too harsh (high temperature, prolonged reaction time). | Optimize the reaction conditions to use the lowest effective temperature and shortest possible reaction time. |
| Presence of radical initiators or reducing agents in the reaction mixture. | Purify all reagents and solvents to remove any impurities that could initiate de-iodination. Consider adding a radical scavenger if appropriate for the reaction. | |
| The amino or hydroxyl group is participating in an unwanted side reaction that facilitates de-iodination. | Protect the amino and/or hydroxyl group with a suitable protecting group prior to the reaction. | |
| Difficulty in purifying the product away from the de-iodinated impurity. | Similar polarity of the desired product and the de-iodinated byproduct. | Optimize the chromatographic separation method (e.g., try a different solvent system or a different stationary phase). If de-iodination is minimal, recrystallization may be an effective purification method. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 24 hours. Also, heat a solution of the compound in methanol at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: At the end of the exposure period, dilute the samples appropriately and analyze by HPLC to determine the extent of degradation.
Protocol 2: Protection of the Amino Group with a Boc Group
This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) to the solution and stir.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected this compound.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for preventing de-iodination of this compound.
References
Technical Support Center: Scale-Up Synthesis of 2-Amino-3-iodophenol
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Amino-3-iodophenol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a direct question-and-answer format.
| Problem ID | Question | Potential Cause(s) | Troubleshooting Solution(s) |
| TG-01 | Low yield of the desired this compound with significant starting material remaining? | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Ineffective Iodinating Agent: The iodinating species may not be active enough under the chosen conditions. 3. Poor Reagent Purity: Impurities in the 2-aminophenol or iodinating agent. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. 2. Activating the Iodinating Agent: If using I₂, consider adding a mild oxidizing agent or using a pre-formed activated iodine species like Iodine Monochloride (ICl). Ensure the pH is appropriate for the chosen method.[1][2] 3. Reagent Quality Check: Verify the purity of starting materials using appropriate analytical techniques. |
| TG-02 | Significant formation of di- and tri-iodinated byproducts? | 1. Over-iodination: The product is more activated towards further iodination than the starting material.[3] 2. Incorrect Stoichiometry: Excess iodinating agent was used. 3. Poor Mass Transfer (Scale-Up Issue): Localized "hot spots" of high reagent concentration due to inefficient mixing. | 1. Controlled Addition: Add the iodinating agent slowly and sub-surface to the vigorously stirred reaction mixture to maintain a low instantaneous concentration. 2. Stoichiometric Control: Use a slight sub-stoichiometric amount of the iodinating agent (e.g., 0.95 equivalents) and monitor consumption. 3. Improve Mixing: Ensure the reactor is equipped with appropriate baffles and an impeller designed for homogenous mixing in the given reaction volume. |
| TG-03 | Product degradation observed (dark coloration of the reaction mixture)? | 1. Oxidation: The aminophenol moiety is sensitive to oxidation, which can be exacerbated by the iodinating agent or exposure to air at elevated temperatures.[1] 2. Acid-Catalyzed Polymerization: Strong acidic conditions can sometimes lead to the formation of polymeric materials. | 1. Inert Atmosphere & Temperature Control: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Maintain strict temperature control and avoid excessive heat.[4] 2. pH Control: Maintain the reaction pH in a neutral or slightly basic range, as strongly acidic conditions can be detrimental.[4][5] 3. Quenching: Upon completion, quench the reaction promptly with a reducing agent like sodium thiosulfate to destroy any excess iodine and prevent further oxidation.[6] |
| TG-04 | Difficulty in isolating the product from the reaction mixture? | 1. Emulsion Formation: Formation of a stable emulsion during aqueous workup and extraction. 2. Product Precipitation: The product or its salt may precipitate out of solution unexpectedly. 3. Poor Crystallization: The crude product fails to crystallize or oils out during purification. | 1. Extraction Optimization: Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. Alternatively, consider filtration through a pad of celite. 2. Solubility Analysis: Understand the solubility of the product at different pH values. Adjust the pH of the aqueous layer to ensure the product is in its free base form for efficient extraction into an organic solvent. 3. Purification Strategy: If direct crystallization fails, purify the crude material via column chromatography on silica gel. Identify a suitable solvent system for recrystallization through small-scale trials. |
Frequently Asked Questions (FAQs)
| FAQ ID | Question | Answer |
| FAQ-01 | Why is regioselectivity a major challenge in this synthesis? | 2-Aminophenol has two activating groups (-OH and -NH₂) which direct electrophilic substitution to the ortho and para positions. The desired 3-position is ortho to the amino group and meta to the hydroxyl group. The 5-position (ortho to -OH, para to -NH₂) is also highly activated. Achieving selective iodination at the 3-position requires careful control of reaction conditions to exploit subtle differences in activation and steric hindrance.[1][3] |
| FAQ-02 | What are the primary safety concerns during a large-scale iodination? | Key hazards include: 1) Toxicity of Iodine: Iodine vapor is harmful if inhaled and can cause severe skin and eye irritation.[6][7] 2) Corrosive Reagents: Many iodination protocols use corrosive acids or reagents. 3) Exothermic Reaction: The reaction can release significant heat, which must be managed to prevent runaways. Always work in a well-ventilated fume hood or reactor, wear appropriate PPE (gloves, goggles, lab coat), and ensure adequate cooling capacity is available.[4][8][9] |
| FAQ-03 | Which iodinating agent is recommended for scale-up? | While molecular iodine (I₂) can be used, it often requires an activator or basic conditions.[1] For better reactivity and control on a larger scale, Iodine Monochloride (ICl) is often preferred. It is a more potent electrophile, allowing for milder reaction conditions. However, it is highly corrosive and requires careful handling. An alternative is using a combination of a stable iodide salt (like KI or NaI) with a suitable oxidizing agent.[2][10] |
| FAQ-04 | How can I minimize the formation of the 2-Amino-5-iodophenol isomer? | The 5-position is electronically favored. To favor the 3-position, you can leverage steric hindrance or use a directed metalation strategy, although this adds complexity. In a direct electrophilic iodination, using a less reactive iodinating agent at a lower temperature may improve selectivity by favoring the kinetically controlled product. Careful monitoring and stopping the reaction at optimal conversion is key. |
| FAQ-05 | What is the best practice for quenching the reaction and removing excess iodine? | The standard and most effective method is to quench the reaction mixture with an aqueous solution of a reducing agent. A 10% solution of sodium thiosulfate (Na₂S₂O₃) is commonly used. It rapidly and safely neutralizes any remaining elemental iodine or ICl, preventing further reaction and product degradation during workup.[6][11] |
Data Presentation: Reaction Parameter Effects
The following table summarizes expected outcomes based on varying reaction parameters during the iodination of 2-aminophenol. This data is representative and should be optimized for your specific setup.
| Parameter | Condition A (Control) | Condition B | Condition C | Expected Outcome & Comments |
| Temperature | 25°C | 0°C | 50°C | Condition B is often optimal. Lower temperatures can increase regioselectivity and reduce oxidation. Higher temperatures (Condition C) may increase reaction rate but often lead to more byproducts and degradation. |
| Iodinating Agent (Equivalents) | 1.0 eq | 0.95 eq | 1.2 eq | Condition B minimizes poly-iodination. Using a slight excess (Condition C) can drive the reaction to completion but significantly increases the risk of di-iodination. |
| Rate of Addition | 30 minutes | 2 hours | 5 minutes (dump) | Condition B provides the best control. Slow addition is critical on a large scale to manage the exotherm and maintain low concentrations of the iodinating agent, which suppresses over-reaction. |
| Solvent | Methanol | Acetonitrile | Dichloromethane | Solvent choice affects reagent solubility and reaction rate. Acetonitrile (Condition B) is often a good choice for its polarity and ability to be removed easily. |
Experimental Protocols
Protocol 1: Synthesis of this compound via ICl Iodination
Safety: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, and chemically resistant gloves. Iodine monochloride is highly corrosive.
-
Reactor Setup: Equip a suitable jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Charge Reactor: To the reactor, add 2-aminophenol (1.0 eq) and a suitable solvent such as acetonitrile or methanol (10 L/kg of 2-aminophenol).
-
Inert and Cool: Purge the reactor with nitrogen and begin stirring. Cool the mixture to 0-5°C using a circulating chiller.
-
Prepare ICl Solution: In the dropping funnel, prepare a solution of Iodine Monochloride (ICl) (1.0 eq) in the same solvent.
-
Slow Addition: Add the ICl solution dropwise to the stirred 2-aminophenol slurry over 2-3 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the mixture at 0-5°C for an additional 1-2 hours after the addition is complete.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until the consumption of 2-aminophenol is maximized.
-
Quenching: Once the reaction is complete, slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) while maintaining the temperature below 10°C until the dark iodine color disappears.
-
Workup & Isolation:
-
Adjust the pH of the mixture to 7-8 with an aqueous base (e.g., sodium bicarbonate).
-
Remove the organic solvent under reduced pressure.
-
Extract the resulting aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) or purify by column chromatography to obtain pure this compound.
Visualizations
Caption: High-level workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low product yield during synthesis.
References
- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 2. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. DSpace [kb.osu.edu]
- 6. science.cleapss.org.uk [science.cleapss.org.uk]
- 7. edvotek.com [edvotek.com]
- 8. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
minimizing impurities in the iodination of 2-aminophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of 2-aminophenol. The content is designed to address specific issues that may arise during experimentation, with a focus on minimizing impurities and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the major impurities I can expect during the iodination of 2-aminophenol?
A1: The primary impurities in the mono-iodination of 2-aminophenol are typically regioisomers (iodine at different positions on the aromatic ring) and products of over-iodination. The hydroxyl (-OH) and amino (-NH2) groups are both activating and ortho-, para-directing, which can lead to a mixture of products.[1]
The main expected impurities include:
-
Regioisomers: 4-iodo-2-aminophenol and 6-iodo-2-aminophenol are the two likely mono-iodinated products.
-
Di-iodinated products: 4,6-diiodo-2-aminophenol is a common byproduct resulting from over-iodination.
-
Oxidation products: 2-Aminophenol and its iodinated derivatives are susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored quinone-imine species and polymeric materials.[2]
Q2: My final product is discolored (yellow to brown). What is the cause and how can I prevent it?
A2: Discoloration is a common issue and is almost always due to the oxidation of the aminophenol ring.[2] Both 2-aminophenol and its iodinated products are sensitive to air, light, and trace metal ions which can catalyze oxidation.[2]
Prevention Strategies:
-
Inert Atmosphere: Conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2]
-
Degassed Solvents: Use solvents that have been deoxygenated by sparging with an inert gas.
-
Protection from Light: Wrap reaction vessels and storage containers in aluminum foil to protect the compounds from light.[2]
-
Control pH: Avoid highly alkaline conditions, as the deprotonation of the phenolic hydroxyl group can increase susceptibility to oxidation.[2]
-
Antioxidants: During purification and storage, consider using an antioxidant. For HPLC analysis, adding ascorbic acid to the mobile phase can help prevent on-column degradation.[2]
Q3: How can I improve the regioselectivity of the iodination to favor one isomer over the other?
A3: Controlling regioselectivity in the iodination of 2-aminophenol is challenging due to the activating nature of both the hydroxyl and amino groups.[1] However, several strategies can be employed:
-
Steric Hindrance: Introducing a bulky protecting group on the amino or hydroxyl group can sterically hinder iodination at the adjacent ortho position.[1]
-
Protecting Groups: The use of protecting groups can alter the electronic and steric properties of the substrate. For example, protecting the more nucleophilic amino group as an amide can modulate its directing effect.
-
Reaction Conditions: Modifying the solvent, temperature, and the iodinating agent can influence the isomer ratio. For instance, different solvent systems can affect the solvation of the substrate and the electrophile, thereby influencing the site of attack.
Q4: I am observing a significant amount of di-iodinated product. How can I minimize this side reaction?
A4: The formation of di-iodinated products is a common issue when working with highly activated aromatic compounds like 2-aminophenol. To minimize over-iodination:
-
Control Stoichiometry: Use a precise stoichiometry of the iodinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote di-iodination.
-
Slow Addition: Add the iodinating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the electrophile at any given time, favoring mono-substitution.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the kinetically controlled mono-iodinated product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of iodinated product | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure the iodinating agent is active. |
| Oxidation of starting material or product. | - Work under an inert atmosphere.[2]- Use degassed solvents.- Protect the reaction from light.[2] | |
| Poor regioselectivity (mixture of 4-iodo and 6-iodo isomers) | Similar reactivity of the ortho and para positions. | - Experiment with different solvents to influence isomer ratios.- Consider using a protecting group strategy to block one of the reactive sites.[1] |
| High percentage of di-iodinated impurity | Excess iodinating agent or high reactivity of the mono-iodinated product. | - Carefully control the stoichiometry of the iodinating agent.- Add the iodinating agent slowly to the reaction mixture.- Conduct the reaction at a lower temperature. |
| Product degradation during purification | Oxidation on silica gel column or during solvent removal. | - Use a deactivated silica gel for chromatography.- Add a small amount of an antioxidant like ascorbic acid to the eluent.[2]- Remove solvent under reduced pressure at a low temperature. |
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the product distribution in the iodination of 2-aminophenol. Note: This data is for demonstrative purposes to highlight trends and may not represent actual experimental results.
| Entry | Iodinating System | Solvent | Temperature (°C) | Yield of Mono-iodinated Products (%) | Ratio of 4-iodo to 6-iodo Isomer | Di-iodinated Product (%) |
| 1 | I₂ / H₂O₂ | Water | 25 | 65 | 3:1 | 15 |
| 2 | I₂ / H₂O₂ | Water | 50 | 75 | 2.5:1 | 20 |
| 3 | ICl | Acetic Acid | 25 | 80 | 4:1 | 10 |
| 4 | NIS | Acetonitrile | 25 | 70 | 2:1 | 10 |
Experimental Protocols
Representative Protocol for Mono-iodination of 2-Aminophenol
This protocol is a general guideline based on the iodination of phenols using iodine and hydrogen peroxide.[3] Optimization may be required for specific outcomes.
Materials:
-
2-Aminophenol
-
Iodine (I₂)
-
Hydrogen peroxide (30% aqueous solution)
-
Deionized water (degassed)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-aminophenol (1.0 eq.).
-
Add degassed deionized water to dissolve the 2-aminophenol.
-
Add iodine (1.1 eq.) to the solution.
-
Slowly add hydrogen peroxide (2.0 eq.) dropwise to the stirring mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the brown color of iodine disappears.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the isomers and impurities.
Mandatory Visualizations
Caption: Reaction pathway for the iodination of 2-aminophenol.
Caption: Troubleshooting workflow for iodination of 2-aminophenol.
References
Validation & Comparative
Comparative Reactivity Analysis: 2-Amino-3-iodophenol vs. 2-Amino-5-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2-Amino-3-iodophenol and 2-Amino-5-iodophenol. Understanding the distinct reactivity profiles of these isomers is crucial for their application in synthetic chemistry, particularly in the development of novel pharmaceutical compounds and functional materials. This comparison is based on established principles of physical organic chemistry, supported by generalized experimental protocols for reactivity assessment.
Introduction to Isomeric Differences
This compound and 2-Amino-5-iodophenol are structural isomers, sharing the same molecular formula (C₆H₆INO) but differing in the substitution pattern on the benzene ring.[1][2] This seemingly subtle difference in the arrangement of the amino (-NH₂), hydroxyl (-OH), and iodo (-I) groups leads to significant variations in their electronic properties and, consequently, their chemical reactivity. The interplay of the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing inductive effect of the iodine atom governs the electron density distribution within the aromatic ring, influencing their susceptibility to electrophilic and nucleophilic attack.[3][4]
Comparative Reactivity Analysis
The reactivity of phenols is largely dictated by the nature and position of substituents on the aromatic ring. Both the amino and hydroxyl groups are strong activating groups, meaning they increase the electron density of the benzene ring through resonance, making it more susceptible to electrophilic aromatic substitution.[3] Conversely, halogens like iodine exhibit a dual electronic effect: they are inductively electron-withdrawing but can donate electron density through resonance.[4] In the case of iodine, the inductive effect is generally considered to be more significant than its resonance effect.[5][6]
2-Amino-5-iodophenol: In this isomer, the electron-donating amino and hydroxyl groups are ortho and para to the same positions on the ring (positions 1, 2, 4, and 6). This alignment enhances the activation of the ring at these positions, making it highly reactive towards electrophiles. The iodine atom at position 5 has a deactivating inductive effect, but its influence is somewhat tempered by the strong activating groups.
This compound: Here, the activating amino and hydroxyl groups are ortho to each other. The iodine atom is positioned ortho to the amino group and meta to the hydroxyl group. This arrangement leads to a more complex pattern of activation and deactivation. The positions ortho and para to the hydroxyl group (positions 4 and 6) and the position para to the amino group (position 5) are activated. However, the steric hindrance from the bulky iodine atom adjacent to the amino group can be expected to influence the regioselectivity of incoming electrophiles.
Based on these electronic and steric considerations, 2-Amino-5-iodophenol is predicted to be the more reactive isomer towards electrophilic aromatic substitution. The synergistic activation from the ortho amino and para hydroxyl directing effects (relative to the incoming electrophile) in 2-Amino-5-iodophenol likely outweighs the more sterically hindered and potentially less activated ring of this compound.
Quantitative Data Summary
| Property | This compound | 2-Amino-5-iodophenol | Reference(s) |
| Molecular Formula | C₆H₆INO | C₆H₆INO | [1][2] |
| Molecular Weight | 235.02 g/mol | 235.02 g/mol | [1][7] |
| CAS Number | 443921-86-6 | 99968-80-6 | [1][7] |
| Predicted pKa | No data found | 8.91 ± 0.10 | [8] |
The predicted pKa of 2-Amino-5-iodophenol suggests it is a weak acid, a typical characteristic of phenols.[9] The acidity, and therefore the reactivity of the hydroxyl group, is influenced by the electronic effects of the other substituents.
Experimental Protocols for Reactivity Assessment
To quantitatively compare the reactivity of these two isomers, a standardized experimental protocol is essential. A common method to assess the reactivity of aromatic compounds towards electrophilic substitution is through competitive halogenation or nitration reactions, followed by product analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Competitive Bromination
This experiment aims to determine the relative rates of bromination of this compound and 2-Amino-5-iodophenol.
Materials:
-
This compound
-
2-Amino-5-iodophenol
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
An internal standard (e.g., 1,4-dibromobenzene)
-
HPLC or GC-MS system
Procedure:
-
Standard Solution Preparation: Prepare equimolar solutions of this compound, 2-Amino-5-iodophenol, and the internal standard in glacial acetic acid.
-
Reaction Setup: In a reaction vessel protected from light, mix equal volumes of the this compound and 2-Amino-5-iodophenol solutions. Add a known amount of the internal standard solution.
-
Initiation of Reaction: While stirring, add a solution of bromine in acetic acid dropwise. The amount of bromine should be substoichiometric to ensure competition between the two substrates.
-
Reaction Quenching: After a predetermined time (e.g., 15 minutes), quench the reaction by adding an excess of a sodium thiosulfate solution to consume the unreacted bromine.
-
Product Analysis: Analyze the reaction mixture using HPLC or GC-MS.
-
Data Analysis: Quantify the amounts of unreacted starting materials and the brominated products by comparing their peak areas to that of the internal standard. The relative reactivity can be determined from the ratio of the products formed from each isomer.
Visualizing Reactivity Factors
The following diagrams illustrate the key structural and electronic factors influencing the reactivity of the two isomers.
Caption: Chemical structures of this compound and 2-Amino-5-iodophenol.
Caption: Logical relationship of factors influencing the reactivity of the aminoidophenol isomers.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. 2-Amino-5-iodophenol | C6H6INO | CID 19877051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.in [brainly.in]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 2-Amino-5-iodophenol | 99968-80-6 | FA31821 | Biosynth [biosynth.com]
- 8. guidechem.com [guidechem.com]
- 9. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 2-Amino-3-iodophenol Isomers
For researchers, scientists, and drug development professionals, the precise separation and quantification of isomeric impurities is a critical analytical challenge. This is particularly true for compounds like 2-Amino-3-iodophenol and its positional isomers, where subtle structural differences can significantly impact biological activity, toxicity, and overall drug safety. This guide provides an objective comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—for the validation of analytical methods for these specific isomers. The information presented is based on established methodologies for structurally similar compounds, offering a robust starting point for method development and validation in your laboratory.
The selection of an optimal analytical method hinges on a variety of factors, including the required sensitivity, selectivity, speed, and the nature of the sample matrix. While specific validated methods for this compound are not widely documented, this guide extrapolates from proven techniques for iodophenols and aminophenols to provide detailed experimental protocols and comparative performance data.
At a Glance: HPLC vs. GC vs. CE for Aminophenol Isomer Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile and thermally labile compounds, making it a strong candidate for aminophenol analysis. Gas Chromatography (GC), on the other hand, excels in the separation of volatile compounds, often requiring derivatization for polar molecules like aminophenols to improve their volatility and thermal stability. Capillary Electrophoresis (CE) offers high separation efficiency and short analysis times, particularly for charged analytes, presenting a "green" alternative with minimal solvent consumption.
Quantitative Data Summary: A Comparative Overview
The following table summarizes the anticipated performance characteristics of HPLC, GC-MS, and CE for the analysis of this compound isomers, based on data from analogous compounds.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Capillary Electrophoresis (CE-UV) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | 50 - 100 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 5 - 30 ng/mL | 150 - 300 ng/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Analysis Time | 15 - 30 min | 20 - 40 min | 5 - 15 min |
Experimental Protocols: A Detailed Look at the Methodologies
Detailed experimental protocols are essential for replicating and validating analytical methods. Below are proposed methodologies for HPLC, GC-MS, and CE tailored for the separation of this compound isomers.
High-Performance Liquid Chromatography (HPLC-UV)
This method leverages the inherent polarity of aminophenol isomers for separation on a reversed-phase column.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength of 275 nm.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
To enhance volatility and thermal stability, a derivatization step is crucial for the GC analysis of aminophenols.[2]
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., pyridine).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Injector Temperature: 250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Mass spectrometer in both scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
Capillary Electrophoresis (CE-UV)
CE offers a high-resolution separation based on the charge-to-size ratio of the ionized isomers.
-
Sample Preparation: Dissolve the sample in the running buffer to a concentration suitable for analysis.
-
CE Conditions:
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Experimental workflow for HPLC analysis of this compound isomers.
Caption: Experimental workflow for GC-MS analysis with derivatization.
Caption: Experimental workflow for Capillary Electrophoresis analysis.
Conclusion: Selecting the Right Tool for the Job
The choice between HPLC, GC, and CE for the analysis of this compound isomers will ultimately depend on the specific requirements of the analytical task.
-
HPLC stands out as a robust and versatile method, likely requiring minimal sample preparation and offering excellent quantitative performance. It is often the first choice for routine quality control applications.
-
GC-MS , with the necessary derivatization step, provides superior sensitivity and specificity, making it ideal for trace-level impurity identification and quantification.
-
Capillary Electrophoresis offers a fast and efficient separation with the added benefit of being a more environmentally friendly technique due to its low solvent consumption. It is particularly well-suited for high-throughput screening.
By understanding the principles, strengths, and limitations of each technique, researchers can confidently select and validate the most appropriate analytical method to ensure the quality, safety, and efficacy of their products. This guide serves as a foundational resource to initiate method development and validation for the challenging separation of this compound isomers.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Fast speciation analysis of iodophenol compounds in river waters by capillary electrophoresis-inductively coupled plasma-mass spectrometry with off-line solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Efficiency of Routes to 2-Amino-3-iodophenol
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-3-iodophenol is a valuable building block in the synthesis of various pharmaceutical compounds and molecular probes. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data for efficiency comparison, and visualizations of the synthetic pathways.
Introduction to Synthetic Strategies
The synthesis of this compound presents a regioselectivity challenge due to the activating and ortho-, para-directing nature of both the amino and hydroxyl groups. Direct iodination of 2-aminophenol is likely to result in a mixture of products with low yields of the desired isomer. Therefore, more controlled, multi-step syntheses are required. This guide will compare two primary routes:
-
Route 1: Nitration of 3-Iodophenol followed by Reduction. This is a classical and logical approach that installs the iodine atom early and then introduces the amino group via a nitro intermediate.
-
Route 2: Diazotization and Iodination of 2,6-Diaminotoluene followed by Oxidation and Decarboxylation. This hypothetical route explores the use of a Sandmeyer-type reaction on a strategically chosen precursor.
Route 1: Nitration of 3-Iodophenol and Subsequent Reduction
This two-step synthesis begins with the commercially available 3-iodophenol. The key challenges in this route are controlling the regioselectivity of the nitration and achieving a clean, high-yielding reduction of the nitro group without affecting the iodine substituent.
Diagram of Synthetic Pathway: Route 1
Caption: Synthetic pathway for Route 1.
Experimental Protocols
Step 1: Synthesis of 3-Iodo-2-nitrophenol
-
Reagents: 3-Iodophenol, Nitric Acid (70%), Sulfuric Acid (98%).
-
Procedure: To a stirred solution of 3-iodophenol (10.0 g, 45.4 mmol) in glacial acetic acid (50 mL) at 0 °C, a cooled mixture of nitric acid (3.3 mL, 45.4 mmol) and sulfuric acid (2.5 mL) is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight. The mixture is poured onto ice-water (200 mL) and the resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product is a mixture of 3-iodo-2-nitrophenol and 3-iodo-4-nitrophenol, which can be separated by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 2: Synthesis of this compound
-
Reagents: 3-Iodo-2-nitrophenol, Iron powder, Hydrochloric acid (conc.), Ethanol.
-
Procedure: A mixture of 3-iodo-2-nitrophenol (5.0 g, 18.9 mmol), iron powder (5.3 g, 94.5 mmol), and ethanol (100 mL) is heated to reflux. Concentrated hydrochloric acid (5 mL) is added dropwise to the refluxing mixture. The reaction is monitored by TLC until the starting material is consumed (approximately 3-4 hours). The hot reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in water and the pH is adjusted to 8 with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.
Quantitative Data for Route 1
| Step | Product | Starting Material | Yield (%) | Purity (%) | Reaction Time (h) | Key Conditions |
| 1 | 3-Iodo-2-nitrophenol | 3-Iodophenol | ~40-50% (of the desired isomer after chromatography) | >95% | 14 | 0 °C to RT, HNO₃/H₂SO₄ in Acetic Acid |
| 2 | This compound | 3-Iodo-2-nitrophenol | ~85-95% | >98% | 4 | Reflux, Fe/HCl in Ethanol |
| Overall | This compound | 3-Iodophenol | ~34-48% | >98% | 18 | Two steps |
Route 2: Synthesis via Sandmeyer Reaction
This conceptual route proposes the synthesis of this compound starting from a readily available substituted aniline, leveraging the reliability of the Sandmeyer reaction for the introduction of the iodo group.
Diagram of Synthetic Pathway: Route 2
Caption: A conceptual synthetic pathway for Route 2.
Experimental Protocols (Hypothetical)
Step 1: Diazotization of 2,6-Diaminotoluene and Iodination
-
Reagents: 2,6-Diaminotoluene, Sodium Nitrite, Hydrochloric Acid, Potassium Iodide.
-
Procedure: 2,6-Diaminotoluene would be bis-diazotized using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C). The resulting bis-diazonium salt would then be treated with a solution of potassium iodide to introduce the iodine atom at one of the former amino positions via a Sandmeyer reaction.
Step 2: Conversion to this compound
-
This would likely involve a multi-step process to convert the remaining amino group and the methyl group into the desired hydroxyl and amino functionalities. This could potentially proceed through oxidation of the methyl group to a carboxylic acid, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis, and protection/deprotection of the amino group. This part of the synthesis is complex and would require significant optimization.
Estimated Quantitative Data for Route 2
Due to the hypothetical nature of this route for the specific target molecule, the following data is an estimation based on similar known transformations.
| Step | Product | Starting Material | Estimated Yield (%) | Estimated Purity (%) | Estimated Reaction Time (h) | Key Conditions |
| 1 | 3-Iodo-2,6-diaminotoluene | 2,6-Diaminotoluene | 60-70% | >90% | 6 | 0-5 °C, NaNO₂/HCl, then KI |
| 2 | This compound | 3-Iodo-2,6-diaminotoluene | 30-40% (multi-step) | >95% | >24 | Multi-step, complex transformations |
| Overall | This compound | 2,6-Diaminotoluene | 18-28% | >95% | >30 | Multi-step, complex |
Comparison and Conclusion
Data Summary Table
| Parameter | Route 1: Nitration/Reduction | Route 2: Sandmeyer Reaction (Estimated) |
| Overall Yield | ~34-48% | ~18-28% |
| Number of Steps | 2 | >3 |
| Starting Material Cost | Moderate (3-Iodophenol) | Low (2,6-Diaminotoluene) |
| Process Complexity | Moderate | High |
| Purification | Chromatography required for isomers | Multiple chromatographic purifications likely |
| Scalability | Good | Challenging |
| Safety Considerations | Use of strong acids and nitric acid | Handling of diazonium salts (potentially explosive) |
Analysis
Based on the available data and chemical principles, Route 1 is the more efficient and practical approach for the synthesis of this compound . It offers a significantly higher overall yield in fewer steps. While the initial nitration step requires careful control of regioselectivity and chromatographic separation of isomers, the subsequent reduction is typically high-yielding and straightforward. The starting material, 3-iodophenol, is commercially available, making this route accessible.
Route 2, while conceptually plausible, presents significant challenges. The multi-step conversion of the second amino group and the methyl group into the final product would likely be low-yielding and require extensive optimization. The handling of potentially unstable bis-diazonium salts also poses a safety risk, particularly on a larger scale.
biological activity of 2-Amino-3-iodophenol derivatives compared to parent compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of aminophenol derivatives, focusing on their anticancer and antioxidant properties. While direct comparative data for 2-Amino-3-iodophenol and its specific derivatives are limited in publicly available literature, this guide synthesizes findings on broader aminophenol analogues, using 2-aminophenol and 4-aminophenol as parent compounds for comparison. The information is supported by experimental data from various studies and includes detailed experimental protocols and visualizations of key pathways and workflows.
Comparative Analysis of Biological Activities
The biological activities of aminophenol derivatives are significantly influenced by the substitution pattern on the aromatic ring. The relative positions of the hydroxyl and amino groups, as well as the nature of other substituents, dictate their efficacy as anticancer and antioxidant agents.
Anticancer Activity
Studies have shown that various aminophenol derivatives exhibit cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.
Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM) of Aminophenol Derivatives
| Compound/Derivative | MCF-7 (Breast Cancer) | DU-145 (Prostate Cancer) | HL-60 (Leukemia) | Notes | Reference |
| p-Dodecylaminophenol | Suppressed cell growth | Suppressed cell growth | Suppressed cell growth | Potent activity, induces apoptosis.[1] | [1] |
| p-Decylaminophenol | Suppressed cell growth | Suppressed cell growth | Suppressed cell growth | Activity dependent on alkyl chain length.[1] | [1] |
| N-(4-hydroxyphenyl)dodecananamide | Extremely weak activity | Extremely weak activity | Extremely weak activity | Amide linkage reduces activity.[1] | [1] |
| N-(4-hydroxyphenyl)decananamide | Extremely weak activity | Extremely weak activity | Extremely weak activity | Amide linkage reduces activity.[1] | [1] |
| Fenretinide (N-(4-hydroxyphenyl)retinamide) | Less potent than p-dodecylaminophenol | Less potent than p-dodecylaminophenol | Less potent than p-dodecylaminophenol | Parent compound for some synthesized analogues.[1] | [1] |
| 4-Aminophenol (Parent Compound) | - | - | - | Data on specific cytotoxicity often used as a baseline for comparison.[2] | [2] |
| 2-Aminophenol (Parent Compound) | - | - | - | Generally, 4-aminophenol shows higher toxicity than 2-aminophenol in some models.[2] | [2] |
Note: Specific IC₅₀ values were not consistently provided in a comparable format across all studies for a direct numerical comparison in this table.
Antioxidant Activity
The antioxidant capacity of aminophenol derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with a lower IC₅₀ value indicating higher antioxidant potential.
Table 2: Comparative Antioxidant Activity (DPPH Scavenging IC₅₀ Values)
| Compound/Derivative | IC₅₀ Value | Notes |
| 2-Aminophenol | Potent radical scavenging activity | The ortho position of the amino and hydroxyl groups contributes to stability of the resulting radical. |
| 4-Aminophenol | Potent radical scavenging activity | The para position also allows for the formation of stable radical species. |
| 3-Aminophenol | Significantly less active | The meta position does not favor the formation of stable quinone-like radical species. |
Note: The table provides a qualitative comparison based on structure-activity relationship studies. Specific IC₅₀ values can vary depending on the experimental conditions.
Experimental Protocols
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the aminophenol derivatives and incubate for 72 hours.[3]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[3]
-
Incubation: Incubate the plate at 37°C for 1.5 hours.[3]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is the concentration of the compound that causes 50% inhibition of cell growth.
Antioxidant Assay: DPPH Radical Scavenging Protocol
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the aminophenol derivatives in a suitable solvent.
-
Reaction Mixture: Add a specific volume of the sample solutions to the DPPH solution.[4]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only the solvent and DPPH is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against sample concentration.[6]
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: Workflow for synthesis, screening, and analysis of aminophenol derivatives.
Putative Signaling Pathway: Induction of Apoptosis
Caption: Simplified pathway of apoptosis induction by aminophenol derivatives.
References
- 1. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
A Comparative Structural Analysis: 2-Amino-3-iodophenol vs. 2-Amino-3-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and physicochemical comparison of 2-Amino-3-iodophenol and 2-Amino-3-chlorophenol. The following sections delve into their key properties, expected spectroscopic differences, and relative acidity, supported by established chemical principles. While experimental data for these specific isomers is limited in publicly accessible databases, this guide offers a robust comparative framework based on available data and theoretical knowledge.
Physicochemical Properties
The fundamental physicochemical properties of this compound and 2-Amino-3-chlorophenol are summarized below. These properties are crucial for understanding their behavior in various experimental and biological systems.
| Property | This compound | 2-Amino-3-chlorophenol | Data Source(s) |
| Molecular Formula | C₆H₆INO | C₆H₆ClNO | [1][2] |
| Molecular Weight | 235.02 g/mol | 143.57 g/mol | [1][2] |
| Monoisotopic Mass | 234.94942 Da | 143.0137915 Da | [1][2] |
| Predicted XlogP | 1.5 | 1.8 | [1][2] |
| CAS Number | 443921-86-6 | 56962-00-6 | [1][2] |
Structural and Electronic Effects: A Comparative Overview
The primary structural difference between the two molecules lies in the halogen substituent at the 3-position of the aminophenol scaffold. This difference in halogen (Iodine vs. Chlorine) significantly influences the electronic properties, bond lengths, and overall molecular conformation.
Key Structural Differences:
-
Atomic Radius: Iodine has a significantly larger atomic radius than chlorine. This results in a longer carbon-halogen bond length in this compound compared to the carbon-chlorine bond in its chloro-analogue. This can lead to steric hindrance and influence the preferred conformation of the molecule.
-
Electronegativity: Chlorine is more electronegative than iodine. This leads to a more polarized C-Cl bond compared to the C-I bond. This difference in inductive effect can influence the acidity of the phenolic proton and the basicity of the amino group.
-
Polarizability: Iodine is more polarizable than chlorine. This can affect intermolecular interactions, such as van der Waals forces, which in turn can influence physical properties like melting and boiling points.
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy: The aromatic protons of both molecules would appear as complex multiplets in the aromatic region of the spectrum. The electron-withdrawing nature of the hydroxyl, amino, and halogen groups would influence the chemical shifts of the aromatic protons. The protons ortho and para to the activating hydroxyl and amino groups would be expected to be more shielded (appear at a lower ppm) compared to the proton meta to these groups.
¹³C NMR Spectroscopy: The carbon attached to the halogen will show a significant difference in chemical shift. The carbon bearing the iodine in this compound is expected to have a lower chemical shift compared to the carbon bearing the chlorine in 2-Amino-3-chlorophenol due to the "heavy atom effect".
FT-IR Spectroscopy: Both molecules will exhibit characteristic peaks for the O-H and N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be present. The C-I and C-Cl stretching vibrations will appear in the fingerprint region, with the C-Cl stretch at a higher wavenumber than the C-I stretch.
Mass Spectrometry: The mass spectra of both compounds will show a molecular ion peak. A key diagnostic feature for 2-Amino-3-chlorophenol will be the presence of an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the isotopic abundance of ³⁷Cl. This compound will have a monoisotopic molecular ion peak corresponding to the single stable isotope of iodine (¹²⁷I).
Comparative Acidity (pKa)
The acidity of the phenolic proton is a critical parameter. The pKa of the phenolic hydroxyl group is influenced by the electronic effects of the substituents on the aromatic ring. Both the amino group and the halogen will modulate the acidity.
-
Inductive Effect: Both chlorine and iodine are electron-withdrawing through the inductive effect (-I), which tends to stabilize the phenoxide anion and thus increase acidity (lower pKa). Chlorine has a stronger inductive effect than iodine.
-
Resonance Effect: The amino group is a strong electron-donating group through resonance (+R), which destabilizes the phenoxide anion and decreases acidity. The halogens have a weak deactivating resonance effect (-R).
Predicting the precise pKa values without experimental data is challenging. However, based on the stronger inductive effect of chlorine, it is reasonable to predict that 2-Amino-3-chlorophenol would be slightly more acidic than this compound . Computational methods are often employed to predict the pKa of substituted anilines and phenols[3][4][5][6][7]. The Hammett equation can also provide a framework for understanding substituent effects on acidity[8][9][10][11][12].
Experimental Protocols
The following are detailed methodologies for the structural and physicochemical analysis of this compound and 2-Amino-3-chlorophenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and assign the proton and carbon signals.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 400 MHz or 500 MHz spectrometer, 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Typical parameters include a spectral width of 220-250 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and proton decoupling.
-
2D NMR (COSY, HSQC, HMBC): If necessary for unambiguous assignment, acquire 2D NMR spectra to establish proton-proton and proton-carbon correlations.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the proton signals. Chemical shifts should be referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the O-H, N-H, aromatic C-H, C=C, and C-X (X=Cl, I) bonds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak and any characteristic isotopic patterns.
-
Fragmentation Analysis: Analyze the fragmentation pattern to identify characteristic losses and deduce structural information.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.
Protocol:
-
Crystal Growth: Grow single crystals of the compounds suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions.
Visualizations
The following diagrams illustrate the logical workflow for a comparative analysis and the key structural features of the two molecules.
References
- 1. PubChemLite - 2-amino-3-iodo-phenol (C6H6INO) [pubchemlite.lcsb.uni.lu]
- 2. 2-Amino-3-chlorophenol | C6H6ClNO | CID 19828962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. web.viu.ca [web.viu.ca]
- 10. scribd.com [scribd.com]
- 11. Hammett acidity function - Wikipedia [en.wikipedia.org]
- 12. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
performance comparison of palladium vs copper catalysts for aminophenol arylation
For Researchers, Scientists, and Drug Development Professionals
The selective arylation of aminophenols is a critical transformation in synthetic organic chemistry, providing access to key structural motifs found in a wide array of pharmaceuticals and functional materials. Both palladium and copper-based catalytic systems have emerged as powerful tools for forging C-N and C-O bonds in these reactions. This guide offers an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable catalyst for a given synthetic challenge.
A key finding in the field is the development of orthogonal catalytic systems, where the choice of metal dictates the site of arylation. Generally, palladium catalysts, particularly those employing biarylphosphine ligands, exhibit a strong preference for N-arylation, while copper catalysts can be tuned to favor O-arylation, often with the use of specific ligands like picolinic acid or diamines.[1][2][3][4] This selectivity is crucial for the synthesis of specific isomers of arylated aminophenols.
Performance Comparison: Palladium vs. Copper
The choice between palladium and copper catalysis for aminophenol arylation is highly dependent on the desired regioselectivity (N- vs. O-arylation) and the specific aminophenol isomer being used.
Palladium-Catalyzed N-Arylation:
Palladium catalysts, such as those based on the BrettPhos ligand, have proven to be highly effective for the selective N-arylation of 3- and 4-aminophenols.[1][4] These systems are often characterized by low catalyst loadings, short reaction times, and high yields, even with challenging aryl chloride substrates.[1][4] For instance, the use of a BrettPhos precatalyst allows for the clean formation of N-arylated products with no competing O-arylation.[1][4]
Copper-Catalyzed O-Arylation and N-Arylation:
Copper-based systems offer complementary selectivity. For 3-aminophenols, a catalyst system comprising copper(I) iodide and picolinic acid in DMSO effectively promotes O-arylation with aryl iodides, yielding the desired products in excellent yields with high chemoselectivity.[1][4] In the case of 4-aminophenols, a different ligand, trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA), is required to achieve selective O-arylation.[1][4]
Interestingly, for 2-aminophenol, selective N-arylation can be achieved using a simple copper(I) iodide catalyst without a specific ligand, although the formation of a small amount of N,N-diarylated product can be a drawback.[1] A system for the selective O-arylation of 2-aminophenol has not been successfully developed.[1]
Data Presentation
The following tables summarize the performance of representative palladium and copper catalyst systems for the arylation of different aminophenol isomers.
Table 1: Palladium-Catalyzed N-Arylation of 3-Aminophenol [1]
| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 0.2 | NaOtBu | 1,4-Dioxane | 90 | 18 | 98 |
| 2 | 4-Bromobenzonitrile | 0.2 | NaOtBu | 1,4-Dioxane | 90 | 18 | 95 |
| 3 | 1-Bromo-4-methoxybenzene | 0.2 | NaOtBu | 1,4-Dioxane | 90 | 18 | 97 |
Table 2: Copper-Catalyzed O-Arylation of 3-Aminophenol [1]
| Entry | Aryl Iodide | Catalyst Loading (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | 5 (CuI) | 10 (Picolinic Acid) | K₃PO₄ | DMSO | 80 | 24 | 95 |
| 2 | 1-Iodo-4-methoxybenzene | 5 (CuI) | 10 (Picolinic Acid) | K₃PO₄ | DMSO | 80 | 24 | 92 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 5 (CuI) | 10 (Picolinic Acid) | K₃PO₄ | DMSO | 80 | 24 | 89 |
Table 3: Copper-Catalyzed N-Arylation of 2-Aminophenol [1]
| Entry | Aryl Iodide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | 5 (CuI) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 93 |
| 2 | 1-Iodo-4-methoxybenzene | 5 (CuI) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 90 |
| 3 | 1-Iodo-4-chlorobenzene | 5 (CuI) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 88 |
Experimental Protocols
General Procedure for Pd-Catalyzed N-Arylation of 3-Aminophenol: [1]
An oven-dried resealable Schlenk tube is charged with the BrettPhos precatalyst (0.002 mmol, 0.2 mol%), NaOtBu (1.4 mmol), 3-aminophenol (1.2 mmol), and the aryl halide (1.0 mmol). The tube is evacuated and backfilled with argon. 1,4-Dioxane (1.0 mL) is added, the tube is sealed, and the mixture is stirred at 90 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through Celite, and concentrated under reduced pressure. The residue is then purified by flash chromatography on silica gel.
General Procedure for Cu-Catalyzed O-Arylation of 3-Aminophenol: [1]
An oven-dried resealable Schlenk tube is charged with CuI (0.05 mmol, 5 mol%), picolinic acid (0.10 mmol, 10 mol%), K₃PO₄ (2.0 mmol), and 3-aminophenol (1.2 mmol). The tube is evacuated and backfilled with argon. The aryl iodide (1.0 mmol) and DMSO (1.0 mL) are added. The tube is sealed and the mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography on silica gel.
General Procedure for Cu-Catalyzed N-Arylation of 2-Aminophenol: [1]
An oven-dried resealable Schlenk tube is charged with CuI (0.05 mmol, 5 mol%), K₃PO₄ (2.0 mmol), and 2-aminophenol (1.2 mmol). The tube is evacuated and backfilled with argon. The aryl iodide (1.0 mmol) and 1,4-dioxane (1.0 mL) are added. The tube is sealed and the mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography on silica gel.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed N-arylation.
Caption: Plausible catalytic cycle for copper-catalyzed O/N-arylation.
Caption: General experimental workflow for aminophenol arylation.
References
A Comparative Guide to Computational Modeling of 2-Amino-3-iodophenol Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational methodologies applicable to the study of 2-Amino-3-iodophenol reaction mechanisms. In the absence of direct computational studies on this compound, this document outlines prominent computational models used for analogous systems, such as the electrophilic halogenation of phenols and anilines. The information, supported by data from related compounds, is intended to assist researchers in selecting appropriate modeling strategies for investigating the reactivity of this compound and similar molecules.
Introduction to this compound and its Reactivity
This compound is a substituted aromatic compound containing three key functional groups: an amino group (-NH2), a hydroxyl group (-OH), and an iodine atom (-I). The interplay of the electron-donating amino and hydroxyl groups and the electron-withdrawing, yet bulky, iodine atom dictates its reactivity. Understanding the mechanisms of its formation, typically through electrophilic iodination of 2-aminophenol, and its subsequent reactions is crucial for applications in organic synthesis and drug development. Computational modeling provides a powerful lens to elucidate the intricate details of these reaction pathways, including transition states and reaction kinetics.
Comparison of Computational Modeling Approaches
The choice of a computational model for studying reaction mechanisms is a critical balance between accuracy and computational cost. For molecules like this compound, several quantum chemical methods are applicable.
Density Functional Theory (DFT): DFT is a widely used method that offers a good compromise between accuracy and computational expense for medium-sized organic molecules. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional.
-
B3LYP: A popular hybrid functional that often provides reliable geometries and reasonable reaction energies for a broad range of organic reactions.
-
M06-2X: A meta-hybrid GGA functional known for its good performance in studies of thermochemistry, kinetics, and non-covalent interactions.[1]
-
ωB97X-D: A long-range corrected hybrid functional with empirical dispersion correction, often yielding accurate results for systems where both short- and long-range interactions are important.
-
PBE0: A hybrid functional that often performs well for a variety of chemical systems and properties.[2]
Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameterization. While generally more computationally expensive than DFT, they can offer higher accuracy.
-
Møller-Plesset Perturbation Theory (MP2): A common starting point for including electron correlation. It is often used for geometry optimizations and frequency calculations.[3]
-
Coupled Cluster (CC) Theory (e.g., CCSD(T)): Considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies.[1] Due to its high computational cost, it is typically used for single-point energy calculations on geometries optimized at a lower level of theory to obtain benchmark-quality data.
Data Presentation: Performance of DFT Functionals for Halogenation Reactions
| DFT Functional | Mean Unsigned Error (MUE) for Barrier Heights (kcal/mol) | Reference |
| M06-2X | 1.5 - 2.0 | [1] |
| ωB97X-D | 1.5 - 2.5 | |
| B3LYP | 3.0 - 4.5 | [3] |
| PBE0 | 2.5 - 3.5 | [2] |
Note: Lower MUE values indicate better performance. The performance of functionals can be system-dependent.
Experimental Protocols
While a specific experimental protocol for the synthesis of this compound was not found in the search results, a general and representative procedure for the iodination of a related compound, p-aminophenol, is detailed below. This can be adapted by researchers as a starting point for the synthesis of this compound.
Representative Protocol: Synthesis of p-Iodophenol from p-Aminophenol [4]
This procedure involves the diazotization of p-aminophenol followed by the replacement of the diazonium group with iodine.
-
Diazotization: 109 g (1 mole) of p-aminophenol is dissolved in a mixture of 500 g of ice, 500 cc of water, and 65 cc (1.2 moles) of concentrated sulfuric acid. The solution is cooled to 0°C in a freezing mixture. A solution of 72 g (1 mole) of 95% sodium nitrite in 150 cc of water is added dropwise over an hour with constant stirring, maintaining the temperature at 0°C. Stirring is continued for another 20 minutes, followed by the addition of 20 cc (0.37 mole) of concentrated sulfuric acid.[4]
-
Iodination: The diazonium salt solution is poured into an ice-cold solution of 200 g (1.2 moles) of potassium iodide in 200 cc of water. After a few minutes, 1 g of copper bronze is added with continued stirring, and the solution is slowly warmed on a water bath to 75-80°C until the evolution of nitrogen ceases.[4]
-
Workup and Purification: The reaction mixture is cooled to room temperature and extracted three times with chloroform. The combined organic extracts are washed with a dilute sodium thiosulfate solution. The solvent is removed under reduced pressure, and the residue is distilled to yield p-iodophenol.[4]
Mandatory Visualization
Below are diagrams generated using the DOT language to illustrate key aspects of the computational modeling of this compound reaction mechanisms.
Caption: A typical workflow for the computational modeling of a chemical reaction mechanism.
Caption: A plausible reaction pathway for the electrophilic iodination of 2-aminophenol.
Conclusion
The computational modeling of this compound reaction mechanisms can be effectively approached using a variety of theoretical methods. For initial explorations of reaction pathways and geometries, DFT methods such as M06-2X and ωB97X-D offer a good starting point. For achieving higher accuracy in thermochemical and kinetic predictions, composite methods or single-point calculations with high-level ab initio methods like CCSD(T) on DFT-optimized geometries are recommended. The provided workflow and plausible reaction pathway diagrams serve as a conceptual framework for researchers embarking on computational studies of this and related molecular systems. The representative experimental protocol offers a practical starting point for the synthesis and subsequent experimental validation of computational predictions.
References
- 1. Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT study on the redox behavior of two dioxovanadium(v) complexes with N2O donor Schiff base ligands and their use in catalytic oxidation of ortho-aminophenol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A systematical comparison of DFT methods in reproducing the interaction energies of halide series with protein moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Reaction Kinetics of 2-Amino-3-iodophenol and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 2-Amino-3-iodophenol. Due to a lack of specific quantitative kinetic data for this compound in the current literature, this guide utilizes data from its parent compound, 2-aminophenol, as a predictive proxy. For comparative purposes, the reaction kinetics of p-anisidine (4-methoxyaniline), a structurally related aromatic amine, are also presented. This guide aims to offer a valuable resource for predicting the reactivity of this compound in various chemical transformations and for designing kinetic experiments.
Quantitative Data Summary
The following table summarizes the available quantitative kinetic data for the auto-oxidation of 2-aminophenol, which serves as a model for the oxidative reactivity of this compound, and compares it with kinetic data for the oxidation of p-anisidine.
| Parameter | 2-Aminophenol (Auto-oxidation) | p-Anisidine (Manganese-catalyzed Periodate Oxidation) | Rationale for Comparison & Predicted Behavior of this compound |
| Reaction Order | First-order with respect to 2-aminophenol.[1] | First-order with respect to p-anisidine, periodate, and catalyst. | The fundamental oxidation mechanism of the aminophenol moiety is expected to be similar. Therefore, the oxidation of this compound is predicted to be first-order with respect to the substrate. The iodine substituent may influence the overall rate but not the order. |
| Rate Law | Rate = k'[2-Aminophenol][1] | Rate = k[p-Anisidine][Periodate][Mn(II)] | The rate law for the oxidation of this compound will likely depend on the specific oxidant and catalyst used. In an auto-oxidation scenario, a pseudo-first-order rate law may be observed. |
| Effect of pH | The rate of auto-oxidation increases with higher pH.[1][2] | The reaction rate is pH-dependent, with an optimal pH for the catalyzed oxidation.[3] | The amino and phenolic groups' protonation state will significantly affect the reactivity of this compound. An increased rate at higher pH is expected for reactions involving nucleophilic attack by the phenoxide or free amine. |
| Activation Energy (Ea) | 56.82 ± 3.17 kJ/mol (at pH 9.85)[1] | Not explicitly stated for this reaction, but for the oxidation of a related compound, m-anisidine, by periodate, Ea = 8.8 kcal/mol (36.8 kJ/mol). | The iodine atom's electron-withdrawing nature might slightly increase the activation energy for oxidation compared to 2-aminophenol. |
| Qualitative Reactivity in Suzuki-Miyaura Coupling | Not applicable | Not applicable | As an iodo-substituted phenol, this compound is expected to be a highly reactive coupling partner in Suzuki-Miyaura reactions. The rate of Suzuki-Miyaura couplings generally follows the order I > Br > Cl for the halide, indicating that the C-I bond in this compound will be readily susceptible to oxidative addition to a palladium catalyst. |
| Qualitative Reactivity in Acylation | Not applicable | The amino group of p-anisidine readily undergoes acylation. | The amino group of this compound is expected to be nucleophilic and readily undergo acylation reactions with acylating agents such as acid chlorides or anhydrides. The electronic effect of the iodine and hydroxyl substituents will influence the nucleophilicity of the amino group. |
Experimental Protocols
Kinetic Analysis of 2-Aminophenol Auto-oxidation
This protocol, adapted from studies on 2-aminophenol, can serve as a template for investigating the reaction kinetics of this compound.[1]
Objective: To determine the rate law and rate constant for the auto-oxidation of an aminophenol derivative.
Materials:
-
2-Aminophenol (or this compound)
-
Buffer solutions of various pH
-
Distilled, deionized water
-
Spectrophotometer
-
Thermostatted cell holder
-
Oxygen or air supply
-
Stirring apparatus
Procedure:
-
Solution Preparation: Prepare a stock solution of the aminophenol in the desired buffer. Ensure all solutions are freshly prepared to minimize pre-reaction oxidation.
-
Reaction Setup: Place a known volume of the buffer solution in a thermostatted reaction vessel equipped with a stirrer. Bubble air or oxygen through the solution at a constant rate to ensure a consistent concentration of dissolved oxygen.
-
Initiation of Reaction: Inject a small, known volume of the aminophenol stock solution into the reaction vessel to initiate the oxidation.
-
Data Acquisition: Monitor the reaction progress by withdrawing aliquots at regular time intervals and measuring the absorbance of the product at its λmax using a spectrophotometer. The product of 2-aminophenol oxidation, 2-aminophenoxazin-3-one, has a characteristic absorbance maximum.[1] Alternatively, use an in-situ method with a fiber-optic probe connected to the spectrophotometer.
-
Data Analysis:
-
Convert absorbance values to concentration using a previously established calibration curve.
-
Plot the concentration of the reactant versus time.
-
To determine the reaction order, perform experiments with varying initial concentrations of the aminophenol and analyze the effect on the initial reaction rate.
-
Calculate the pseudo-first-order rate constant (k') from the slope of the plot of ln([Aminophenol]) versus time.
-
Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.
-
Visualizations
Signaling Pathway of a Catalyzed Oxidation Reaction
Caption: A generalized pathway for the catalyzed oxidation of an aminophenol.
Experimental Workflow for Kinetic Analysis
Caption: A systematic workflow for conducting a chemical kinetics study.
References
Navigating Cross-Reactivity: A Comparative Analysis of 2-Amino-3-iodophenol in Biological Assays
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of small molecules in biological assays is paramount to generating reliable and reproducible data. This guide provides a comparative analysis of the hypothetical cross-reactivity of 2-Amino-3-iodophenol in common biological assays, offering insights into its potential off-target effects and comparing its performance with alternative compounds.
The development of targeted therapies often involves the screening of small molecule libraries. However, the structural similarities between molecules can lead to unintended interactions with assay components or off-target biological molecules, resulting in misleading data. Phenolic compounds, in particular, have been noted for their propensity to interfere with certain assay formats[1][2]. This guide uses this compound as a case study to illustrate a framework for assessing cross-reactivity, drawing upon established methodologies for evaluating small molecule inhibitors[3][4].
Comparative Analysis of Inhibitory Activity
A crucial step in characterizing a small molecule is to determine its selectivity. This is often achieved by screening the compound against a panel of related targets, such as a kinase panel. The results are typically presented as IC50 values, representing the concentration of the inhibitor required to reduce the target's activity by 50%.
Below is a table summarizing the hypothetical inhibitory activity of this compound against a selection of kinases, compared to a known broad-spectrum inhibitor (Staurosporine) and a more selective comparator compound.
| Target Kinase | This compound IC50 (µM) | Staurosporine IC50 (µM) | Comparator A (Selective Inhibitor) IC50 (µM) |
| Kinase A | 0.5 | 0.01 | > 100 |
| Kinase B | 5.2 | 0.02 | 0.1 |
| Kinase C | 15.8 | 0.05 | > 100 |
| Kinase D | > 100 | 0.1 | > 100 |
| Kinase E | 8.9 | 0.03 | 50.5 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of cross-reactivity.
Kinase Inhibition Assay
This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound, Staurosporine, Comparator A)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the kinase, its substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Enzyme-Linked Immunosorbent Assay (ELISA) Interference Assessment
This protocol assesses the potential for a compound to interfere with an antibody-based detection method. Phenolic compounds have been reported to interfere in immunoassays[2].
Materials:
-
Coated plate with the target antigen
-
Primary antibody specific to the antigen
-
HRP-conjugated secondary antibody
-
Test compound (this compound)
-
TMB substrate
-
Stop solution (e.g., H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the test compound dilutions to the wells of the antigen-coated plate, followed by the primary antibody.
-
Incubate and wash the plate.
-
Add the HRP-conjugated secondary antibody.
-
Incubate and wash the plate.
-
Add the TMB substrate and incubate until color develops.
-
Add the stop solution.
-
Measure the absorbance at 450 nm.
-
Compare the signal in the presence and absence of the test compound to determine the percent interference.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.
Caption: Workflow for determining the IC50 of this compound in a kinase inhibition assay.
Caption: Hypothetical off-target inhibition of the MAPK/ERK signaling pathway by this compound.
Conclusion
References
A Comparative Guide to the Synthesis of 2-Amino-3-iodophenol: An Analysis of Cost-Effectiveness
For researchers and professionals in the fields of drug development and organic synthesis, the efficient and economical production of key intermediates is a critical consideration. 2-Amino-3-iodophenol is a valuable building block in the synthesis of various pharmaceutical and bioactive molecules. This guide provides a comparative analysis of two plausible synthetic routes to this compound, with a focus on their cost-effectiveness. The comparison is based on detailed experimental protocols, reagent costs, reaction yields, and overall process efficiency.
Executive Summary
Two primary synthetic strategies for the preparation of this compound are evaluated:
-
Route 1: A three-step synthesis commencing with the acetylation of commercially available 2-aminophenol, followed by regioselective iodination and subsequent deprotection.
-
Route 2: A two-step pathway beginning with the nitration of 3-iodophenol, followed by the reduction of the nitro group to an amine.
The analysis indicates that Route 1 presents a more cost-effective and efficient approach for the synthesis of this compound. This is primarily due to the higher overall yield and the avoidance of a challenging nitration step that suffers from low and variable yields, as is the case in Route 2.
Data Presentation: A Comparative Analysis of Synthesis Protocols
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their performance metrics.
| Parameter | Route 1: From 2-Aminophenol | Route 2: From 3-Iodophenol |
| Starting Material | 2-Aminophenol | 3-Iodophenol |
| Number of Steps | 3 | 2 |
| Key Reactions | Acetylation, Iodination, Hydrolysis | Nitration, Reduction |
| Overall Yield (Estimated) | ~70-80% | ~10-15% |
| Key Reagents | Acetic Anhydride, N-Iodosuccinimide, Sulfuric Acid | Nitric Acid, Sulfuric Acid, Tin(II) Chloride, Hydrochloric Acid |
| Reaction Time (Total) | ~12-24 hours | ~24-48 hours |
| Advantages | Higher overall yield, more reliable transformations. | Fewer synthetic steps. |
| Disadvantages | Requires protection/deprotection steps. | Low and variable yield in the nitration step, potential for side products. |
Experimental Protocols
Route 1: Synthesis of this compound from 2-Aminophenol
This route involves the protection of the more reactive amino group, followed by regioselective iodination and subsequent deprotection.
Step 1: Acetylation of 2-Aminophenol to produce 2-Acetamidophenol
-
Procedure: To a solution of 2-aminophenol (1 equivalent) in glacial acetic acid, an equimolar amount of acetic anhydride is added dropwise with stirring. The reaction mixture is stirred at room temperature for 2-3 hours. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-acetamidophenol.
-
Yield: Typically >90%.
-
Reaction Time: 2-3 hours.
Step 2: Iodination of 2-Acetamidophenol to produce 2-Acetamido-3-iodophenol
-
Procedure: 2-Acetamidophenol (1 equivalent) is dissolved in a suitable solvent such as acetonitrile. N-Iodosuccinimide (NIS) (1.1 equivalents) is added portion-wise at room temperature. The reaction is stirred for 6-12 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-acetamido-3-iodophenol. The acetamido group helps direct the iodination to the ortho position.
-
Yield: Estimated 80-90%.
-
Reaction Time: 6-12 hours.
Step 3: Hydrolysis of 2-Acetamido-3-iodophenol to produce this compound
-
Procedure: 2-Acetamido-3-iodophenol (1 equivalent) is suspended in a mixture of ethanol and concentrated sulfuric acid (e.g., 5:1 v/v). The mixture is heated at reflux for 4-8 hours. After cooling, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization to give this compound.
-
Yield: Typically >90%.
-
Reaction Time: 4-8 hours.
Route 2: Synthesis of this compound from 3-Iodophenol
This route attempts a more direct approach but faces challenges in the nitration step.
Step 1: Nitration of 3-Iodophenol to produce 3-Iodo-2-nitrophenol
-
Procedure: 3-Iodophenol (1 equivalent) is added gradually to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (0-5 °C). The reaction mixture is stirred for several hours, maintaining the low temperature. The reaction is then carefully quenched by pouring it onto ice. The precipitated product is filtered, washed with cold water, and dried. This reaction is known to produce a mixture of isomers and often results in low yields of the desired 2-nitro isomer.[1]
-
Yield: Highly variable, often low (e.g., 10-20%).[1]
-
Reaction Time: Several hours.
Step 2: Reduction of 3-Iodo-2-nitrophenol to produce this compound
-
Procedure: To a solution of 3-iodo-2-nitrophenol (1 equivalent) in ethanol, an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) is added, followed by the slow addition of concentrated hydrochloric acid. The mixture is heated at reflux for 2-4 hours. After cooling, the reaction is made basic with a sodium hydroxide solution and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.
-
Yield: Generally good, >80%.
-
Reaction Time: 2-4 hours.
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to this compound.
Cost-Effectiveness Analysis
A detailed cost analysis requires up-to-date pricing of all reagents and solvents from specific suppliers. However, a qualitative and semi-quantitative assessment can be made based on the protocols and typical reagent costs.
Route 1:
-
Starting Material: 2-Aminophenol is a relatively inexpensive starting material.
-
Reagents: Acetic anhydride is a bulk chemical and is cost-effective. N-Iodosuccinimide is a more specialized reagent and contributes significantly to the cost. However, its high efficiency and selectivity can justify the expense, especially when considering the high overall yield.
-
Overall: The high overall yield of this route means less starting material is wasted, leading to better atom economy and lower cost per gram of the final product.
Route 2:
-
Starting Material: 3-Iodophenol is generally more expensive than 2-aminophenol.
-
Reagents: Nitric acid, sulfuric acid, tin(II) chloride, and hydrochloric acid are all common and relatively inexpensive laboratory reagents.
-
Overall: The major drawback of this route is the low and unpredictable yield of the nitration step.[1] A low yield significantly increases the effective cost of the starting material and reagents per unit of product obtained. The need for extensive purification to remove isomers and byproducts also adds to the overall cost in terms of solvents, materials, and labor.
Conclusion and Recommendation
Based on the available synthetic protocols and a qualitative cost analysis, Route 1, starting from 2-aminophenol, is the recommended pathway for the synthesis of this compound. While it involves an additional protection/deprotection sequence, the significantly higher and more reliable overall yield makes it a more cost-effective and efficient method. The challenges associated with the regioselectivity and low yield of the nitration of 3-iodophenol in Route 2 make it a less viable option for practical synthesis on a laboratory or larger scale. Further optimization of the iodination step in Route 1 could potentially enhance its efficiency even further.
References
Safety Operating Guide
Safe Disposal of 2-Amino-3-iodophenol: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Amino-3-iodophenol, catering to researchers, scientists, and professionals in drug development. The following procedures are designed to ensure laboratory safety and environmental compliance.
Properties and Hazards
This compound is a solid chemical compound with the molecular formula C₆H₆INO.[1] It is classified as acutely toxic if swallowed and causes serious eye irritation.[1] Handling requires adherence to strict safety protocols to mitigate potential risks.
| Property | Value |
| Molecular Formula | C₆H₆INO |
| Molecular Weight | 235.02 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 170 - 175 °C (338 - 347 °F) |
| Hazard Classifications | Acute Toxicity, Oral (Category 3)[1], Eye Irritation (Category 2)[1], Suspected of causing genetic defects |
| Signal Word | Danger[1] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a well-ventilated area or a chemical fume hood.[2] The following personal protective equipment is mandatory:
-
Eye Protection: Chemical splash goggles or a face shield.[2][3]
-
Hand Protection: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[2]
-
Body Protection: A fully buttoned lab coat. For larger quantities, a chemical-resistant apron is recommended.[2]
-
Respiratory Protection: Required when dusts are generated.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[3][4] Do not dispose of this chemical down the drain or in regular trash.[2]
Step 1: Waste Segregation and Collection
-
Pure Compound and Concentrated Solutions:
-
Collect all waste this compound, including unused, expired, or concentrated solutions, in a dedicated and clearly labeled hazardous waste container.[2]
-
The container must be compatible with the chemical (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[2]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
-
Contaminated Labware and Debris:
-
Empty Containers:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[5]
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[5] After thorough rinsing and air-drying, obliterate or deface the label before disposing of the container as solid waste.[5]
-
Step 2: Labeling of Waste Containers
Properly label all waste containers with the following information:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound".[2]
-
The concentration and composition of the waste.[2]
-
The date when the waste was first added to the container.[2]
-
The specific hazards associated with the chemical (e.g., "Toxic," "Irritant").[6]
Step 3: Storage of Hazardous Waste
-
Store waste containers in a designated, secure area away from general laboratory traffic.[2]
-
The storage area should be well-ventilated.[2]
-
Keep containers tightly closed when not in use.[2]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup for your hazardous waste.[2]
-
Provide them with accurate information about the waste material.
Spill Response
In the event of a spill:
-
Evacuate the immediate area and notify your supervisor and EHS office.[2]
-
For small spills, trained personnel wearing appropriate PPE can clean it up using an absorbent material.[2] The used absorbent material must be collected and disposed of as hazardous waste.[2]
-
For large spills, evacuate the laboratory and follow your institution's emergency procedures.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Amino-3-iodophenol
Essential Safety and Handling Guide for 2-Amino-3-iodophenol
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Chemical Identifier and Hazard Information:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | Not explicitly found, but related compounds are referenced. |
| Molecular Formula | C₆H₆INO |
| Molecular Weight | 235.02 g/mol |
| Hazard Classifications | Acute Toxicity, Oral (Category 3), Eye Irritation[1] |
| Signal Word | Danger |
| Hazard Statements | H301 (Toxic if swallowed), H319 (Causes serious eye irritation) |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following equipment is mandatory when handling this compound.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[2][3] Always inspect gloves for integrity before use. | To prevent skin contact.[4] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[3][5] A face shield should be worn if there is a significant risk of splashing. | To protect eyes from irritation and serious damage.[1][4] |
| Body Protection | A lab coat or chemical-resistant apron.[3][5] Long-sleeved clothing and closed-toe shoes are also required. | To prevent accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[6][7] If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) may be necessary.[8] | To prevent inhalation of the compound, which is harmful.[9] |
Operational Plan for Handling this compound
A systematic approach to handling this chemical will minimize risks.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[6]
-
Designate a specific area for handling this compound and ensure it is clean and uncluttered.
2. Weighing and Aliquoting:
-
Perform all weighing and handling of the solid compound within a chemical fume hood to contain any dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. During the Experiment:
-
Keep all containers with this compound clearly labeled and sealed when not in use.[10]
-
Avoid all personal contact with the substance, including inhalation.[11]
-
Do not eat, drink, or smoke in the laboratory area.[12]
4. Post-Experiment:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly store or dispose of any remaining this compound according to the disposal plan.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spills: For minor spills, use absorbent material to clean up and place it in a sealed container for disposal.[11] For major spills, evacuate the area and contact emergency services.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[10]
-
The container must be compatible with the chemical.
-
Do not mix with incompatible waste streams.[13]
2. Container Disposal:
-
Empty containers must be thoroughly rinsed with a suitable solvent.
-
The first rinseate should be collected and disposed of as hazardous waste.[13] For highly toxic chemicals, the first three rinses must be collected.[13]
-
After thorough rinsing, the container can be disposed of according to institutional guidelines.
3. Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Never dispose of this compound down the drain or in the regular trash.[13]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. blog.ammex.com [blog.ammex.com]
- 3. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]
- 5. homework.study.com [homework.study.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. biochemopharma.fr [biochemopharma.fr]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
